Product packaging for methyl N-carbamoylcarbamate(Cat. No.:CAS No. 761-89-7)

methyl N-carbamoylcarbamate

Cat. No.: B1215422
CAS No.: 761-89-7
M. Wt: 118.09 g/mol
InChI Key: ICYIIEFSHYSYRV-UHFFFAOYSA-N
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Description

Methyl N-carbamoylcarbamate (CAS 761-89-7) is a chemical compound with the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol . It is also known by several synonyms, including methyl allophanate and carbomethoxyurea . The compound has a density of approximately 1.295 g/cm³ . As a carbamate derivative, this compound shares structural features with a class of molecules known for the -O-CO-N- functional group . Carbamates are formally derived from carbamic acid and are of significant interest in various chemical research fields due to their chemical stability and versatility . While specific applications for this compound are not extensively detailed in the literature, carbamate functional groups are widely utilized in organic synthesis, often serving as protecting groups for amines . Furthermore, carbamate groups are a key structural motif in the development of pharmaceuticals, agrochemicals, and polymers, suggesting this compound may be a valuable intermediate or subject of study in these areas . Toxicological data from a single intraperitoneal study in mice reported an LD50 of 500 mg/kg . The compound is classified as an eye irritant (Eye Irrit. 2)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3 B1215422 methyl N-carbamoylcarbamate CAS No. 761-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

761-89-7

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

methyl N-carbamoylcarbamate

InChI

InChI=1S/C3H6N2O3/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7)

InChI Key

ICYIIEFSHYSYRV-UHFFFAOYSA-N

SMILES

COC(=O)NC(=O)N

Canonical SMILES

COC(=O)NC(=O)N

Other CAS No.

761-89-7

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Novel Strategies for Methyl N Carbamoylcarbamate and Its Analogues

Classical and Contemporary Approaches in Carbamate (B1207046) Synthesis

The synthesis of carbamates, including methyl N-carbamoylcarbamate, has evolved from traditional methods to more sophisticated and environmentally benign strategies. These approaches aim to improve yield, selectivity, and safety.

Multi-Component Coupling Reactions for N-Carbamoylcarbamate Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.org These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-effective manner. dovepress.com

In the context of N-carbamoylcarbamate synthesis, MCRs can be designed to bring together an isocyanate, an alcohol, and a source of ammonia (B1221849) or an amine. For instance, a three-component coupling involving an isocyanate, methanol (B129727), and a suitable nitrogen-containing nucleophile could theoretically yield this compound. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce peptidomimetic structures and highlight the potential for generating complex molecules in a single pot. organic-chemistry.orgmdpi.com While specific examples detailing a one-pot, multi-component synthesis of this compound are not prevalent in the reviewed literature, the principles of MCRs offer a promising avenue for future synthetic design. nih.gov

Rearrangement Reactions in this compound Synthesis (e.g., Hofmann, Curtius Adaptations)

Rearrangement reactions are fundamental in organic synthesis for constructing carbon-nitrogen bonds and are particularly relevant for the synthesis of carbamates.

The Hofmann rearrangement of a primary amide provides a pathway to a primary amine with one less carbon atom through an isocyanate intermediate. wikipedia.org By trapping this isocyanate intermediate with an alcohol, a carbamate can be formed. wikipedia.orgmasterorganicchemistry.com A modified Hofmann rearrangement using reagents like N-bromoacetamide (NBA) in the presence of lithium methoxide (B1231860) has been shown to be an efficient one-pot procedure for producing methyl carbamates from both aromatic and aliphatic amides in high yields. organic-chemistry.org Another modification employs sodium hypochlorite (B82951) (NaOCl) and a KF/Al2O3 solid-supported base in methanol, which is a simple and cost-effective method. core.ac.ukresearchgate.net In this process, the amide is converted to an N-chloroamide, which then rearranges to an isocyanate that is subsequently trapped by methanol to form the methyl carbamate. core.ac.uk

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be intercepted by nucleophiles like alcohols to form carbamates. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov The acyl azide precursor is typically prepared from a carboxylic acid derivative. wikipedia.org Performing the Curtius rearrangement in the presence of an alcohol, such as methanol, directly yields the corresponding carbamate. wikipedia.org For example, reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide generates an acyl azide intermediate that undergoes Curtius rearrangement; trapping the resulting isocyanate with an alcohol produces the desired carbamate. organic-chemistry.org

Table 1: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

Feature Hofmann Rearrangement Curtius Rearrangement
Starting Material Primary Amide wikipedia.org Acyl Azide (from Carboxylic Acid) wikipedia.org
Key Intermediate Isocyanate wikipedia.org Isocyanate wikipedia.org
Trapping Agent Alcohol (e.g., Methanol) wikipedia.org Alcohol (e.g., Methanol) wikipedia.org
Byproducts Halide salts core.ac.uk Nitrogen gas wikipedia.org
Key Advantages Utilizes readily available amides. core.ac.uk High functional group tolerance, stereospecificity. nih.gov

Phosgene-Free and Green Chemistry Synthetic Routes

Concerns over the high toxicity of phosgene (B1210022) have driven the development of phosgene-free synthetic routes for carbamates. researchgate.netresearchgate.net These "green" approaches often utilize less hazardous reagents and more sustainable reaction conditions.

One prominent phosgene-free method involves the use of dimethyl carbonate (DMC) as a benign carbonylating agent. google.comcore.ac.uk The synthesis of N-methylmorpholine from morpholine (B109124) and DMC is an example of a green route where the byproducts are methanol and carbon dioxide. asianpubs.org Similarly, methyl N-phenyl carbamate can be synthesized through the reaction of aniline (B41778) with methyl carbamate or phenylurea with methanol, avoiding phosgene. researchgate.netresearchgate.net

The direct synthesis of carbamates from amines, carbon dioxide (a renewable C1 source), and alcohols represents a highly attractive green chemistry approach. rsc.orgsemanticscholar.org This method often requires a catalyst to facilitate the reaction.

Catalytic Systems in this compound Production

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of carbamate synthesis. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. mdpi.comlibretexts.org In carbamate synthesis, homogeneous catalysts are used in various reactions. For example, in the synthesis of allophanates (compounds structurally related to N-carbamoylcarbamates), catalysts like triethylamine (B128534) and dibutyltin (B87310) diacetate have been used in the reaction of isocyanates with phenols. acs.org The synthesis of organic carbamates from amines, CO2, and alcohols can be catalyzed by homogeneous systems. rsc.org Ruthenium-based molecular catalysts have been effectively used for the conversion of biomass-derived HMF, showcasing the potential of homogeneous catalysts in green chemistry applications. unibo.it

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation from the product mixture and potential for recycling. baranlab.orgmpg.de In the context of green carbamate synthesis, heterogeneous catalysts are particularly valuable.

Cerium(IV) oxide (CeO2) has been demonstrated as a reusable heterogeneous catalyst for the one-pot synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol, achieving high yields and selectivity without the need for dehydrating agents. rsc.org Basic zinc carbonate has been employed as a catalyst in a fixed-bed continuous-flow reactor for the carbamoylation of aniline with dimethyl carbonate. core.ac.uk Furthermore, various metal-modified fluorapatites and zeolite-beta have shown high catalytic activity for the phosgene-free synthesis of alkyl and aryl carbamates. researchgate.net The use of solid-supported bases like KF/Al2O3 in the modified Hofmann rearrangement is another example of heterogeneous catalysis in carbamate synthesis. core.ac.ukresearchgate.net

Table 2: Examples of Catalytic Systems in Carbamate Synthesis

Catalyst Type Catalyst Example Reaction Reference
Homogeneous Dibutyltin diacetate Isocyanate + Phenol → Carbamate acs.org
Ruthenium complexes HMF Conversion unibo.it
Heterogeneous Cerium(IV) oxide (CeO2) Amine + CO2 + Alcohol → Carbamate rsc.org
KF/Al2O3 Modified Hofmann Rearrangement core.ac.ukresearchgate.net
Zeolite-beta Amine + CO2 + Alkyl Bromide → Carbamate researchgate.net
Basic zinc carbonate Aniline + Dimethyl Carbonate → Carbamate core.ac.uk
Homogeneous Catalysis

Targeted Synthesis of N-Carbamoylcarbamate Derivatives and Scaffolds

The targeted synthesis of N-carbamoylcarbamate derivatives allows for the fine-tuning of their physicochemical and biological properties. acs.org Key strategies involve modifications at the nitrogen centers, alterations of the ester group, and functionalization of the core structure.

One common approach involves the N-alkylation of a precursor carbamate. For instance, a one-pot synthesis can generate N-alkyl carbamates from primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). acs.org This method avoids the isolation of the intermediate carbamate, streamlining the synthetic process. acs.org

Another strategy is the Hofmann rearrangement of N-chloroamides. Amides can be chlorinated on the nitrogen using reagents like trichloroisocyanuric acid (TCICA). Subsequent treatment of the resulting N-chloroamide with sodium methoxide in methanol leads to a rearrangement, yielding the corresponding methyl N-substituted carbamate. sciencemadness.org This method has been successfully applied to convert various amides, such as hexanamide (B146200) and decanamide, into their respective methyl N-pentylcarbamate and methyl N-nonylcarbamate derivatives. sciencemadness.org

Furthermore, derivatization can be achieved by reacting a precursor with different amines. For example, the reaction of carbonates with various amines, amino alcohols, diamines, and amino acids can yield a diverse range of carbamate derivatives. acs.org This approach has been utilized in the synthesis of vitamin D3 A-ring carbamate analogues. acs.orgresearchgate.net

PrecursorReagent(s)ProductReference
Primary Amine, CO2, Alkyl HalideCesium Carbonate, TBAIN-Alkyl Carbamate acs.org
p-Toluamide1. TCICA 2. Sodium Methoxide/MethanolMethyl N-p-tolylcarbamate sciencemadness.org
Hexanamide1. TCICA 2. Sodium Methoxide/MethanolMethyl N-pentylcarbamate sciencemadness.org
CarbonatesAmines, Amino Alcohols, DiaminesCarbamate Derivatives acs.org

The ester moiety of N-carbamoylcarbamates is another key site for modification, primarily through esterification and transesterification reactions. These processes allow for the introduction of various alkoxy groups, influencing properties such as solubility and reactivity. solubilityofthings.com

Esterification reactions are fundamental to forming the carbamate ester. A classic example is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com While broadly applicable, specific conditions are crucial for N-carbamoylcarbamate synthesis to avoid degradation of the urea (B33335) backbone.

Transesterification offers a milder method for modifying the ester group. This can be particularly useful in chemoenzymatic strategies. For example, lipases, such as Candida antarctica lipase (B570770) (CAL), have been shown to effectively catalyze the transesterification of carbonates, which are precursors to carbamates. acs.org This enzymatic approach allows for high regioselectivity under mild conditions. acs.org

A notable chemical method involves the reaction of 1,3-dimethylurea (B165225) with dimethyl carbonate under the action of a catalyst to synthesize methyl N-methylcarbamate. google.com This reaction can be viewed as either the alcoholysis of a substituted urea or the ammonolysis of a carbonate compound. google.com

ReactantsCatalyst/ConditionsProductReference
Carboxylic Acid, AlcoholAcid CatalystEster mdpi.com
Carbonates, AlcoholCandida antarctica Lipase (CAL)Transesterified Carbonate acs.org
1,3-Dimethylurea, Dimethyl CarbonateTin-based catalysts (e.g., Bu2SnO)Methyl N-methylcarbamate google.com

Functionalization at the carbonyl groups and any existing alkyl chains on the N-carbamoylcarbamate scaffold provides further avenues for creating diverse analogues.

The carbonyl group can be a target for nucleophilic attack. While reductions of the carbonyl group in carbamates can be challenging, certain reagents can achieve this transformation. For example, the magnesium-catalyzed reduction of both cyclic and linear carbamates can yield N-methyl amines and amino alcohols. acs.org

The alkyl moieties can be functionalized through various organic reactions, depending on the nature of the alkyl group. For instance, if the alkyl chain contains a hydroxyl group, it can be further derivatized through oxidation to a ketone or esterification.

A chemoenzymatic approach has been developed for the synthesis of lipophilic carbonate and carbamate derivatives of natural phenols like tyrosol and hydroxytyrosol. unimi.itunimi.it This involves an initial enzymatic carbonation of the primary alcohol followed by a chemical reaction with an appropriate amine to form the desired carbamate. unimi.itunimi.it

Esterification and Transesterification Pathways

Chemoenzymatic and Biocatalytic Approaches to N-Carbamoylcarbamate Structures

The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. scispace.comresearchgate.net These methods are increasingly being applied to the synthesis of N-carbamoylcarbamate structures and their analogues.

Enzymes can be employed for the specific methylation of nitrogen atoms within a carbamate or related structure. While direct enzymatic N-methylation of N-carbamoylcarbamates is not widely documented, related enzymatic transformations highlight the potential. For example, some enzymes can catalyze the transfer of a methyl group to an amine. acs.org

More directly relevant is the enzymatic synthesis of carbamates. Esterases have been shown to exhibit promiscuous aminolysis activity, enabling the synthesis of carbamates from various amines and carbonates in an aqueous environment. researchgate.net For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) can efficiently convert aliphatic, aromatic, and arylaliphatic amines into their corresponding carbamates using donors like dimethyl carbonate or dibenzyl carbonate. researchgate.net

Carboxylic acid reductases (CARs) can also be repurposed for amide and, by extension, carbamate synthesis. academie-sciences.fr These enzymes activate carboxylic acids, which can then be intercepted by an amine nucleophile to form the desired bond. academie-sciences.fr

Enzyme TypeReactionSubstratesProductReference
Esterase (e.g., PestE)AminolysisAmines, CarbonatesCarbamates researchgate.net
Carboxylic Acid Reductase (CARs)Amide/Carbamate SynthesisCarboxylic Acids, AminesAmides/Carbamates academie-sciences.fr

One of the most significant advantages of biocatalysis is the ability to achieve high levels of stereoselectivity and regioselectivity. scispace.com This is particularly valuable in the synthesis of chiral carbamate-containing molecules.

Lipases are frequently used for the kinetic resolution of racemic alcohols and amines, which can be key intermediates in carbamate synthesis. For example, Pseudomonas cepacia lipase (PSL) has been used for the asymmetric synthesis of isoindoline (B1297411) carbamates through a dynamic kinetic resolution process. nih.gov

Enzymes can also exhibit high regioselectivity. In the synthesis of vitamin D analogues, Candida antarctica lipase (CAL) was found to regioselectively catalyze alkoxycarbonylation at the C-5-(R) hydroxyl group of an A-ring precursor, leaving other hydroxyl groups untouched. acs.org This selective activation then allows for the specific introduction of the carbamate functionality at that position. acs.org

A chemoenzymatic strategy has also been employed for the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key pharmaceutical intermediate. researchgate.net This process utilizes a transaminase (ATA) biocatalyst for a transamination-spontaneous cyclization process, resulting in a product with high optical purity. researchgate.net

EnzymeTransformationSubstrate(s)Key OutcomeReference
Pseudomonas cepacia Lipase (PSL)Dynamic Kinetic Resolution1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester, diallyl/dibenzyl carbonatesOptically Active Isoindoline Carbamates nih.gov
Candida antarctica Lipase (CAL)Regioselective AlkoxycarbonylationVitamin D A-ring enyneSelective carbonylation at C-5-(R) hydroxyl acs.org
Transaminase (ATA)Transamination-Spontaneous CyclizationEthyl N-Boc-D-pyroglutamateOptically Pure tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl) carbamate researchgate.net

Enzymatic N-Methylation and Carbamoylation Strategies

Flow Chemistry and Continuous Processing in N-Carbamoylcarbamate Synthesis

The adoption of flow chemistry and continuous processing in the synthesis of fine chemicals and active pharmaceutical ingredients has marked a significant advancement in modern synthetic methodologies. nih.gov These techniques offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for handling hazardous intermediates, and the potential for seamless scale-up. cam.ac.ukthieme.de While specific literature detailing the synthesis of this compound using continuous flow is not extensively available, the principles and successful applications in the synthesis of structurally related urea derivatives and allophanates provide a strong basis for outlining novel strategies for N-carbamoylcarbamate production. acs.orggoogle.com

Continuous-flow systems, typically employing microreactors, offer superior control over reaction time, temperature, and stoichiometry. acs.org This level of control is particularly advantageous in reactions involving highly reactive intermediates, such as isocyanates, which are precursors in the synthesis of N-carbamoylcarbamates. The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, mitigating risks associated with exothermic reactions that are common in isocyanate chemistry. uni-miskolc.hu

The synthesis of urea derivatives in sequential continuous-flow reactors has been successfully demonstrated, achieving short reaction times under mild conditions. acs.org A similar approach can be envisioned for the synthesis of this compound. For instance, the reaction of an amine with a phosgene equivalent to generate an isocyanate intermediate can be performed in a first reactor, immediately followed by the reaction with an alcohol in a second reactor to form the carbamate, which can then be further reacted to yield the N-carbamoylcarbamate structure. In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be integrated into the flow setup to monitor the formation of key intermediates and optimize reaction conditions in real-time. researchgate.net

A hypothetical continuous-flow setup for the synthesis of an N-carbamoylcarbamate analogue could involve the following stages:

Isocyanate Generation: An appropriate precursor, such as a protected amine, is pumped into a heated reactor coil to generate the corresponding isocyanate.

Carbamate Formation: The isocyanate stream is then merged with a stream of an alcohol (e.g., methanol for this compound) in a second reactor module to form the carbamate intermediate.

N-Carbamoylation: The resulting carbamate is subsequently reacted with another isocyanate molecule or a suitable carbamoylating agent in a final reactor to yield the target N-carbamoylcarbamate.

The table below outlines plausible research findings for the continuous flow synthesis of a generic N-carbamoylcarbamate, based on data from related urea derivative syntheses.

ParameterValue
Reactor Type Plug Flow Reactor (PFR) - Capillary
Reactor Material PFA (Perfluoroalkoxy)
Reactor Volume 10 mL
Reactant A Isocyanate Derivative (e.g., Methyl Isocyanate)
Reactant B Alcohol (e.g., Methanol)
Solvent Acetonitrile
Flow Rate (Reactant A) 0.5 mL/min
Flow Rate (Reactant B) 0.5 mL/min
Temperature 80 °C
Residence Time 10 minutes
Pressure 5 bar
Yield >90% (hypothetical)
Purity >95% (hypothetical)

The continuous preparation of oligomeric isocyanates, which can include allophanate (B1242929) structures, has been a subject of industrial interest, suggesting the feasibility of such processes on a larger scale. google.com The use of microreactors with static mixing internals can ensure efficient mixing and heat transfer, which is crucial for controlling the reaction selectivity and minimizing the formation of by-products like biurets. google.comresearchgate.net The precise control over residence time in a flow reactor is a key advantage, as it allows for the reaction to be quenched at the optimal point to maximize the yield of the desired N-carbamoylcarbamate while preventing further unwanted reactions.

Mechanistic and Kinetic Studies of Methyl N Carbamoylcarbamate Reactions

Elucidation of Reaction Mechanisms in N-Carbamoylcarbamate Formation

The formation of the N-carbamoylcarbamate linkage, specifically in methyl N-carbamoylcarbamate, is primarily understood through the lens of nucleophilic acyl substitution, involving distinct intermediates and transition states.

Nucleophilic Acyl Substitution Pathways

The synthesis of this compound and other allophanates is fundamentally a nucleophilic substitution reaction. The most common pathway involves the reaction of a compound containing a carbamate (B1207046) (urethane) group with an isocyanate. researchgate.netmdpi.com In this mechanism, the secondary amine nitrogen of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This reaction is a type of addition-elimination process.

Another established pathway involves the reaction of primary amines with dimethyl carbonate, which can lead to the formation of methyl carbamates. thieme-connect.de While this directly yields a carbamate, the subsequent reaction of this carbamate with an isocyanate (or a related precursor) follows the nucleophilic substitution model to form the allophanate (B1242929) structure.

The general reaction can be summarized as the addition of a carbamate to an isocyanate. For instance, methyl carbamate can react with an isocyanate (R-NCO) to form a this compound derivative. This process is particularly relevant in polyurethane chemistry, where the urethane (B1682113) linkages formed during polymerization can further react with excess isocyanate to form allophanate cross-links. researchgate.netmdpi.comsemanticscholar.org

Carbamic Acid Intermediate Dynamics

Carbamic acids are key, albeit often transient, intermediates in urethane and urea (B33335) chemistry. qucosa.deosti.gov this compound is structurally a carboxylated derivative of urea, and can be systematically named (aminocarbonyl)carbamic acid. The instability of free carbamic acid, which readily decomposes to an amine and carbon dioxide, means it is not typically a starting reagent. thieme-connect.dequcosa.de

However, the chemistry of its formation and decomposition is central to understanding the synthesis of its derivatives. Allophanates are formed from the reaction between an isocyanate and a urethane. The urethane itself is often synthesized from an isocyanate and an alcohol. The reaction of isocyanates with water proceeds through an unstable carbamic acid intermediate to produce an amine and carbon dioxide. qucosa.de This amine can then react with another isocyanate molecule to form a urea linkage. The formation of this compound (methyl allophanate) is thus part of a complex network of reactions where isocyanates are central precursors, but it is typically viewed as arising from a urethane intermediate rather than a stable carbamic acid intermediate.

Transition State Analysis in N-Carbamoylcarbamate Bond Formation

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the transition state of allophanate formation. When an isocyanate reacts with a carbamate or an alcohol in excess isocyanate conditions, the reaction is proposed to proceed through a six-membered cyclic transition state. researchgate.net

This transition state facilitates the formation of an allophanate intermediate. researchgate.net G4MP2 and SMD implicit solvent models have been used to analyze the energetics of this mechanism. For the reaction in a model tetrahydrofuran (B95107) (THF) solvent, the formation of the allophanate intermediate via this six-centered transition state has a calculated energy barrier of 62.6 kJ/mol. researchgate.net Subsequent rearrangement of this allophanate intermediate to form the final urethane product (in cases where allophanate is a transient species) proceeds through another transition state with a lower energy barrier of 49.0 kJ/mol relative to the initial reactants. researchgate.net

Quantum chemical simulations comparing the reactivity of different isocyanates have shown that the kinetic stability of the transition state is a key factor. For example, the reaction involving an aromatic diisocyanate (TDI) showed a free energy of activation approximately 10 kcal/mol lower than that with an aliphatic diisocyanate (IPDI), indicating a much faster reaction rate due to a more stable transition state. jatm.com.br

Kinetics of N-Carbamoylcarbamate Synthesis and Decomposition

The rates of formation and breakdown of this compound are highly dependent on the reaction environment, including catalysts, temperature, and reactant concentrations.

Rate Law Determination and Order of Reactions

A simple, universal rate law for the synthesis of this compound is not readily established, as the reaction is often a secondary reaction within more complex systems like polyurethane production. osti.gov The formation of polyurethanes is generally described by second-order reaction kinetics, where the rate depends on the concentrations of both the isocyanate and the hydroxyl-containing compound. mdpi.com The subsequent allophanate formation is a competing or sequential reaction.

Kinetic models for polyurethane systems often include the allophanate formation as a distinct step with its own rate constant. For example, a model might include:

Hydroxyl + Isocyanate → Urethane (Rate constant k₁)

Urethane + Isocyanate → Allophanate (Rate constant k₂) semanticscholar.org

Table 1: Experimentally determined Arrhenius activation energies for urethane/allophanate formation pathways, demonstrating the kinetic dependence on reactant ratios. Data sourced from combined theoretical and experimental studies. researchgate.net

The decomposition of allophanates is also a critical kinetic process. Allophanate bonds are known to be less thermally stable than urethane bonds. researchgate.net Thermal decomposition generally involves the dissociation of the allophanate back into a urethane and an isocyanate. This reversion occurs at temperatures above 150°C, with aromatic allophanates being less stable than aliphatic ones, dissociating between 165–210°C. researchgate.net

Influence of Catalysts and Reaction Conditions on Reaction Rates

The kinetics of both the synthesis and decomposition of this compound are significantly influenced by external factors.

Catalysts:

Metal Compounds: A variety of metal catalysts are known to promote allophanate formation. Soluble zinc and copper compounds are preferred, with examples including metal carboxylates and acetylacetonates (B15086760) (e.g., zinc acetylacetonate). google.com Bismuth-based catalysts, such as bismuth neodecanoate, are also effective and are used to create low-viscosity allophanate compositions. google.com

Tertiary Amines: Tertiary amines can be used in conjunction with metal catalysts to accelerate the reaction. google.com Catalysts like 2,4,6-Tris(dimethylaminomethyl)phenol (TDMAMP) are used in the cyclotrimerization of isocyanates where allophanates are key intermediates. rsc.org

Reaction Conditions:

Temperature: Elevated temperatures favor the rate of allophanate formation. Typical catalytic synthesis is performed at temperatures between 80–120°C. However, higher temperatures (above 150°C) also promote the reverse reaction—the thermal decomposition of the allophanate linkage. This dual role of temperature is a critical factor in controlling the net yield.

Concentration: An excess of isocyanate is a primary condition that favors the formation of allophanates, as it provides the necessary reactant to attack the already-formed urethane groups. researchgate.net

Solvents: The polarity of the solvent can affect reaction rates. Polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the dissociation of allophanates and promote side reactions.

Table 2: Summary of factors influencing the reaction rates of this compound (allophanate).

Activation Energy and Thermodynamic Parameters

Detailed experimental values for this compound are scarce, but data from related compounds, such as methyl carbamate, provide valuable insights. For instance, a study on the synthesis of dimethyl carbonate from the alcoholysis of methyl carbamate reported an activation energy of 56.34 kJ mol⁻¹. rsc.org This reaction was also found to be endothermic. rsc.org Thermodynamic calculations for the same reaction yielded a reaction enthalpy (ΔrH⁰m) of 106.203 kJ mol⁻¹ and a Gibbs free energy (ΔrG⁰m) of 59.389 kJ mol⁻¹. rsc.org These values suggest that the reaction requires energy input to proceed and is not spontaneous under the studied conditions.

Generally, the thermodynamic properties of similar amides and carbamates can be calculated using computational methods like Density Functional Theory (DFT) combined with statistical thermodynamics. mdpi.comnih.gov These studies provide information on heat capacity, entropy, and enthalpy changes with temperature. scribd.commdpi.com For example, for a reaction to proceed, the Gibbs free energy of activation must be overcome. This value is influenced by both the enthalpy and entropy of activation.

Table 1: Illustrative Thermodynamic and Kinetic Parameters for a Related Carbamate Reaction (Based on the alcoholysis of methyl carbamate)

ParameterValueUnitSignificance
Activation Energy (Ea)56.34kJ mol⁻¹The minimum energy required to initiate the reaction. rsc.org
Reaction Enthalpy (ΔrH⁰m)106.203kJ mol⁻¹Indicates the reaction is endothermic, absorbing heat from the surroundings. rsc.org
Gibbs Free Energy (ΔrG⁰m)59.389kJ mol⁻¹The positive value indicates the reaction is non-spontaneous under standard conditions. rsc.org
Pre-exponential Factor (A)1.21 x 10⁶-Relates to the frequency of collisions in the correct orientation. rsc.org

Note: Data sourced from a study on methyl carbamate, a structurally similar compound, to illustrate the typical parameters evaluated. rsc.org

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of carbamates is a critical aspect of their chemistry, influencing their persistence and degradation pathways in aqueous environments. acs.org Generally, the carbamate functional group is susceptible to hydrolysis, which involves the cleavage of the ester or amide bond. auburn.edusmolecule.com The rate of this degradation is highly dependent on several factors, including pH, temperature, and the electronic and steric nature of the substituents. clemson.eduepa.gov

pH-Dependent Hydrolysis Pathways

The hydrolysis of carbamates proceeds through different mechanisms depending on the pH of the solution. These pathways include acid-catalyzed, neutral, and base-mediated (alkaline) hydrolysis. clemson.edu

Acid-Catalyzed Hydrolysis (pH < 6): At low pH, the reaction can be catalyzed by protons (H⁺). clemson.edu For some carbamates, this involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. scielo.br However, for many carbamates, acid-catalyzed hydrolysis is not a dominant pathway. clemson.edu

Neutral Hydrolysis (pH ≈ 7): In the neutral pH range, hydrolysis can occur via the direct attack of a water molecule on the carbonyl carbon. The rate of this reaction is generally independent of the acid or base concentration. clemson.edu

Alkaline Hydrolysis (pH > 8): This is often the dominant pathway for carbamate degradation. The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. clemson.edunih.gov This leads to the formation of a tetrahedral intermediate, which then breaks down to yield an alcohol (methanol in the case of this compound), carbon dioxide, and the corresponding amine. nih.gov The rate of alkaline hydrolysis increases with increasing pH (i.e., higher OH⁻ concentration). clemson.eduepa.gov

Studies on the related pesticide thiophanate-methyl (B132596) demonstrate this pH dependency clearly. It was found to be stable at pH 5 but hydrolyzed with half-lives of 36 days at pH 7 and only 0.7 days at pH 9, showing a significant increase in degradation rate with increasing pH. epa.gov

Table 2: pH-Dependent Hydrolysis of a Related Carbamate (Thiophanate-methyl) at 22°C

pHHalf-life (t₁/₂)Relative Degradation Rate
5StableVery Slow
736 daysModerate
90.7 daysFast

Note: This data for thiophanate-methyl illustrates the pronounced effect of pH on carbamate stability. epa.gov

Temperature Effects on Hydrolytic Cleavage

Temperature is a critical factor influencing the rate of chemical reactions, including the hydrolytic cleavage of this compound. According to chemical kinetics principles, an increase in temperature generally leads to a higher reaction rate. scribd.comscribd.com This is because higher temperatures provide more thermal energy to the reacting molecules, increasing the frequency and energy of collisions, which allows a greater fraction of molecules to overcome the activation energy barrier. redalyc.org

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation. Studies on various carbamates and esters confirm that their hydrolysis rates increase significantly with rising temperatures. epa.govresearchgate.net For example, the hydrolysis of thiophanate-methyl was shown to be temperature-dependent, with the compound becoming less stable as the temperature increases. epa.gov Similarly, the hydrolysis rate of N-methylpyrrolidone is intensified by raising the temperature. researchgate.net

Table 3: Illustrative Effect of Temperature on Hydrolysis Rate Constant (k)

Temperature (°C)Hypothetical Rate Constant (k) (s⁻¹)Relative Rate Increase
251.0 x 10⁻⁷1x
352.5 x 10⁻⁷2.5x
456.0 x 10⁻⁷6x
551.4 x 10⁻⁶14x

Note: This table presents hypothetical data to illustrate the typical exponential increase in hydrolysis rate with temperature, as predicted by the Arrhenius equation.

Influence of Electronic and Steric Factors on Hydrolysis Rates

The rate of hydrolysis of this compound is also governed by the electronic and steric properties inherent in its structure.

Electronic Effects: The carbamate moiety can be considered a hybrid of an ester and an amide. auburn.edu The presence of the second electronegative oxygen atom (the ester oxygen) makes the carbamate carbonyl carbon more electrophilic than that of a corresponding amide. auburn.edunih.gov This is because the lone pair of electrons on the ester oxygen is less available for resonance donation compared to the nitrogen in an amide, resulting in a greater partial positive charge on the carbonyl carbon. Consequently, carbamates are generally more susceptible to nucleophilic attack and hydrolyze more readily than amides. auburn.edu

Steric Effects: Steric hindrance around the carbonyl group can significantly affect the rate of hydrolysis. Bulky substituents on either the nitrogen or the oxygen atom can impede the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl carbon, thereby slowing down the hydrolysis reaction. auburn.edunih.gov this compound has relatively small substituents (a methyl group and a carbamoyl (B1232498) group), suggesting that steric hindrance may be less of a factor compared to carbamates with larger groups. However, the conformation of the molecule can still play a role in the accessibility of the reaction center. acs.orgnih.gov

Table 4: Conceptual Influence of Substituents on Relative Hydrolysis Rates of Carbamates

Carbamate Structure (R-NH-CO-OR')Electronic Effect of R'Steric HindranceRelative Hydrolysis Rate
H₂N-CO-NH-CO-OCH₃ Alkyl (electron-donating)LowBase Rate (1x)
H₂N-CO-NH-CO-OCH(CH₃)₂ Alkyl (electron-donating)ModerateSlower (<1x)
H₂N-CO-NH-CO-OC(CH₃)₃ Alkyl (electron-donating)HighMuch Slower (<<1x)
H₂N-CO-NH-CO-O-Phenyl Aryl (electron-withdrawing)ModerateFaster (>1x)

Note: This is a conceptual table illustrating how electronic-withdrawing groups on the oxygen generally increase the hydrolysis rate, while increased steric bulk decreases the rate.

Mechanistic Investigations of this compound Transformations

While specific studies on the transformations of this compound are limited, its structure suggests it can undergo reactions typical of carbamates, such as hydrolysis (as discussed above) and reactions involving the N-H bonds.

N-Demethylation Reaction Mechanisms

N-demethylation is a crucial chemical transformation, particularly in alkaloid chemistry, where a methyl group is removed from a tertiary amine. chim.it This process is highly relevant as it often proceeds through the formation and subsequent cleavage of a carbamate intermediate. A classic example is the von Braun reaction and its modern variants, which use reagents like cyanogen (B1215507) bromide or, more commonly, alkyl chloroformates. chim.itnih.gov

The general mechanism for N-demethylation using a chloroformate, such as ethyl chloroformate or 2,2,2-trichloroethyl chloroformate, is as follows:

Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chloride ion and the formation of a quaternary ammonium (B1175870) intermediate.

Demethylation: The chloride ion then acts as a nucleophile, attacking one of the N-alkyl groups. In an N-methyl amine, this is an Sₙ2 attack on the methyl group, which is a good substrate for this type of reaction.

Product Formation: This step results in the formation of a stable N-carbamate and a volatile alkyl halide (e.g., methyl chloride).

Hydrolysis: The resulting carbamate is then cleaved, typically under harsh basic or specific reductive conditions, to yield the secondary (N-demethylated) amine, an alcohol, and carbon dioxide. chim.itnih.gov

While this compound is a carbamate itself and not a tertiary amine, this mechanism is important as it illustrates a key transformation pathway involving a carbamate structure that is directly analogous to the cleavage required to break down this compound. The hydrolysis step in this sequence is essentially the reverse of carbamate formation and is a key degradation pathway for all carbamates.

Hydrogenation and Reduction Pathways of Carbamates

The reduction of carbamates, including structures analogous to this compound, is a significant transformation that typically yields amines and/or alcohols. This process is of considerable interest for the chemical transformation of CO2-derived compounds into valuable chemicals and fuels. cabidigitallibrary.orgpesting.org.rs The specific products obtained depend on the nature of the carbamate's substituents, the reducing agent, and the catalyst employed. oup.com

Catalytic hydrogenation represents a primary route for carbamate reduction. Various transition metal complexes have been shown to be effective catalysts. For instance, dearomatized Ruthenium(II) pincer complexes derived from pyridine-based ligands have been successfully used for the hydrogenation of organic carbamates to alcohols and amines under mild temperature and hydrogen pressure. dss.go.th The proposed mechanism for these reactions involves metal-ligand cooperation through the aromatization-dearomatization of the pincer ligand core. dss.go.th

Iridium-based pincer catalysts have also demonstrated high efficiency in the hierarchical reduction of carbamates. pesting.org.rs These systems allow for selective production of different chemicals, such as methanol (B129727), formamides, or N-methylamines, by modifying reaction conditions like temperature. cabidigitallibrary.orgpesting.org.rs Computational studies on manganese(I) pincer complexes suggest that the hydrogenation mechanism for carbamates involves the formation of an intermediate where the substrate interacts with the complex without direct binding, followed by a second hydrogenation step that utilizes the hemilabile nature of the PNN ligand. scispace.com

The reduction of carbamates is not limited to catalytic hydrogenation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce the carbamate's carbonyl group. oup.com This reaction typically converts the alkoxycarbonyl moiety into a methyl group, yielding the corresponding N-methyl derivative. oup.com For example, the reduction of an iodocarbamate with LiAlH4 can produce a chiral 1,3-aminoalcohol, effectively converting the CO2-derived carbon into a methylamine. researchgate.net

The following table summarizes various research findings on the reduction of carbamates.

Catalyst / ReagentSubstrate TypeProductsKey Mechanistic Features
Ru(II)-PNN Pincer ComplexOrganic CarbamatesAlcohols, AminesMetal-ligand cooperation via aromatization-dearomatization. dss.go.th
Ir-PNP Pincer CatalystUrea/Carbamate DerivativesMethanol, Formamides, N-methylaminesTemperature-dependent product selectivity. pesting.org.rs
Mn(I)-PNN Pincer ComplexCarbamate DerivativesAlcohols, AminesSubstrate interaction without direct binding in the first step. scispace.com
Lithium Aluminum Hydride (LiAlH4)Secondary/Tertiary CarbamatesN-methyl derivativesAttack of hydride on the carbonyl carbon. oup.com
Pd/NAC CatalystCarbamate species in aqueous amineFormateHydrogenation proceeds via a bicarbonate (HCO3⁻) intermediate. researchgate.net

This table presents a selection of research findings on carbamate reduction, showcasing different catalytic systems and the resulting products.

Oxidative Degradation Mechanisms

The carbamate functional group, while generally stable, can undergo degradation through various oxidative pathways. These mechanisms are particularly relevant in environmental science, for the breakdown of carbamate-based pesticides, and in materials science, concerning the stability of polyurethane precursors. bg.ac.rsfrontiersin.org The oxidative degradation of a compound like this compound can be initiated by photochemical processes, chemical oxidants, or enzymatic systems.

Photochemical Degradation: Many carbamates are susceptible to photodegradation upon absorption of photons, especially in the UV range. bg.ac.rs This can occur via direct photolysis or through catalyzed processes. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using semiconductor oxides like titanium dioxide (TiO2) and zinc oxide (ZnO), are effective for degrading carbamate pesticides in water. cabidigitallibrary.orgpesting.org.rsbg.ac.rs In these processes, the primary active species is the highly reactive and non-selective hydroxyl radical (•OH), which attacks the organic molecule. cabidigitallibrary.org For the pesticide carbofuran, photodecomposition involves the initial cleavage of the carbamate group to form carbamic acid and a phenolic derivative. The carbamic acid subsequently decomposes into carbon dioxide and methylamine. dss.go.th

Chemical Oxidation: Strong chemical oxidants can also induce the cleavage of the carbamate group. For instance, α-alkoxy carbamates have been designed to cleave and release alcohols in the presence of basic hydrogen peroxide (H2O2). scispace.comnih.gov The mechanism involves the oxidation of a trigger group, which leads to the formation of an intermediate (e.g., a quinone methide) that rapidly fragments, releasing the alcohol. nih.gov The rate of this cleavage is often controlled by the formation of this intermediate rather than the initial oxidation step. nih.gov In other systems, the reaction of an N-acylated oxazolidinone (containing a carbamate-like structure) with LiOH/H2O2 is believed to proceed through a percarboxylate intermediate, which then breaks down. acs.org

Enzymatic and Radical-Mediated Oxidation: In biological systems and certain industrial environments, oxidative degradation can be mediated by enzymes or radical chain reactions. The cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzyme systems are major players in the phase I metabolism of many xenobiotics, including carbamate compounds. nih.gov For example, ethyl carbamate can be enzymatically oxidized to the more reactive vinyl carbamate by P-450 2E1. nih.gov Similarly, baker's yeast has been shown to catalyze the oxidative conversion of thiocarbamates to their corresponding carbamates. oup.com

In amine-based CO2 capture systems, oxidative degradation is a significant issue, often initiated by the formation of radicals in the presence of oxygen and catalyzed by metals like iron and copper. researchgate.netntnu.no These radicals can attack the amine or carbamate, leading to a cascade of reactions that form various degradation products, including aldehydes and organic acids. researchgate.netnih.gov

The table below outlines different mechanisms of oxidative degradation relevant to carbamate structures.

Degradation MethodOxidizing Species / CatalystTypical SubstrateKey Mechanistic Steps
Photocatalysis•OH radicals (from TiO2/ZnO)Carbamate Pesticides (e.g., Carbofuran)Cleavage of carbamate ester bond, formation of phenols and carbamic acid. dss.go.thbg.ac.rs
Chemical OxidationHydrogen Peroxide (H2O2)Boronate-substituted benzylic carbamatesOxidation of boronate trigger, formation of quinone methide, elimination to release alcohol. scispace.comnih.gov
Enzymatic OxidationCytochrome P450, FMOsEthyl Carbamate, Thioether CarbamatesSulfoxidation, or oxidation of alkyl chain to form reactive intermediates like vinyl carbamate. nih.govnih.gov
Radical-Mediated OxidationO2, Metal Cations (Fe, Cu)Alkanolamines / Carbamates in CO2 captureRadical formation, H-abstraction from α-carbon, subsequent reaction to aldehydes, etc. researchgate.netnih.gov

This table summarizes various oxidative degradation pathways applicable to carbamate-containing molecules, highlighting the initiators and general mechanisms.

Rearrangement Processes in N-Carbamoylcarbamate Frameworks

Rearrangement reactions are fundamental in organic chemistry for constructing new molecular frameworks. For N-carbamoylcarbamates, the most relevant rearrangements are those that proceed through or generate isocyanate intermediates, which are structurally key to the formation of the carbamate linkage. The Hofmann, Curtius, and Lossen rearrangements are classic examples that transform carboxylic acid derivatives into primary amines, with isocyanates as central intermediates.

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the expulsion of nitrogen gas. researchgate.net The isocyanate can then be trapped by a nucleophile. If an alcohol, such as methanol, is used as the trapping agent, a carbamate—in this case, a methyl carbamate—is formed. nih.gov The thermal Curtius rearrangement is generally accepted to be a concerted process where the alkyl or aryl group migrates simultaneously with the loss of nitrogen, ensuring retention of configuration at the migrating group. researchgate.net Photochemical variants, however, may proceed through a stepwise mechanism involving a nitrene intermediate. researchgate.net This rearrangement is a versatile method for producing carbamates from carboxylic acids via the acyl azide. organic-chemistry.org

The Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, again proceeding through an isocyanate intermediate. acs.org The reaction is typically carried out with bromine and a strong base. acs.org When the reaction is performed in the presence of an alcohol, the isocyanate intermediate is trapped to yield a carbamate. acs.orgnih.gov An efficient one-pot procedure using N-bromoacetamide and lithium methoxide (B1231860) can provide methyl carbamates directly from amides in high yields. nih.gov

The Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. utexas.edu The reaction is initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon heating or treatment with base. The migrating group moves from the carbonyl carbon to the nitrogen atom, with the carboxylate or related group acting as the leaving group. utexas.edu As with the Hofmann and Curtius rearrangements, trapping the resulting isocyanate with an alcohol provides a carbamate. utexas.edu

These rearrangements highlight the central role of the isocyanate intermediate in the chemistry of carbamates. The N-carbamoylcarbamate structure itself can be viewed as an adduct of an isocyanate and a carbamate. Understanding these rearrangement pathways provides insight into the potential synthetic routes to, and reactivity of, the N-carbamoylcarbamate framework. For example, studies on "interrupted" Curtius rearrangements show that the stability of intermediates can divert the reaction from forming the expected carbamate, leading to other products like ring-opened ketones. chemistryviews.org

A comparison of these related rearrangement reactions is provided below.

RearrangementStarting MaterialKey ReagentsIntermediateProduct with Alcohol
Hofmann Primary AmideBr2, NaOH, ROHIsocyanateCarbamate. acs.org
Curtius Acyl AzideHeat or UV light, ROHIsocyanateCarbamate. nih.govresearchgate.net
Lossen Hydroxamic Acid DerivativeBase or Heat, ROHIsocyanateCarbamate. utexas.edu

This table compares the key features of the Hofmann, Curtius, and Lossen rearrangements, all of which proceed through an isocyanate intermediate that can be trapped by an alcohol to form a carbamate.

Advanced Spectroscopic and Analytical Characterization of Methyl N Carbamoylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of methyl N-carbamoylcarbamate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N) for Structural Elucidation

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, offers a comprehensive picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For this compound, one would expect distinct signals corresponding to the methyl (CH₃) protons and the amine (NH and NH₂) protons. The chemical shift of the methyl protons is influenced by the adjacent ester group, while the amine protons will exhibit shifts characteristic of their environment. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. This compound possesses three distinct carbon atoms: the methyl carbon, the carbonyl carbon of the carbamate (B1207046) group, and the carbonyl carbon of the urea (B33335) moiety. nih.govksu.edu.sa Each of these carbons will resonate at a characteristic chemical shift, providing direct evidence for the carbon skeleton. nih.govchemicalbook.comlibretexts.org For instance, the carbonyl carbons are typically found significantly downfield due to the deshielding effect of the attached oxygen and nitrogen atoms. ksu.edu.sa

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly valuable for characterizing nitrogen-containing compounds. science-and-fun.deresearchgate.net In this compound, two distinct nitrogen signals would be expected, corresponding to the nitrogen atom of the carbamate and the nitrogen atoms of the urea group. d-nb.inforesearchgate.net The chemical shifts of these nitrogen atoms are sensitive to their hybridization and bonding environment, offering further confirmation of the molecular structure. science-and-fun.deresearchgate.netresearchgate.net A study on N-methoxycarbonyl urea (an alternative name for this compound) utilized ¹⁵N solid-state NMR to investigate the molecule's structure. d-nb.info

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)MultiplicityNotes
¹H (CH₃)3.5 - 4.0SingletAttached to an oxygen atom.
¹H (NH)5.0 - 8.0Broad SingletExchangeable proton.
¹H (NH₂)5.0 - 8.0Broad SingletExchangeable protons.
¹³C (CH₃)50 - 60Quartet
¹³C (C=O, carbamate)150 - 160Singlet
¹³C (C=O, urea)155 - 165Singlet
¹⁵N (NH)60 - 130Typical range for ureas and carbamates. science-and-fun.de
¹⁵N (NH₂)60 - 130Typical range for ureas and carbamates. science-and-fun.de

Advanced NMR Experiments for Conformational Analysis and Dynamics (e.g., NOESY, DOSY)

Beyond basic structural elucidation, advanced NMR experiments can probe the three-dimensional structure and dynamic processes of this compound in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity. This can be used to determine the preferred conformation of the molecule in solution by identifying which protons are near each other. For flexible molecules like this compound, NOESY can help to understand the rotational preferences around the single bonds. copernicus.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed NMR signals belong to a single molecular entity. In the context of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming they are part of the same molecule. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. nih.gov Key expected vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl group will be observed in the 3000-2850 cm⁻¹ region. vscht.cz

C=O Stretching: The two carbonyl groups (carbamate and urea) will give rise to strong absorption bands in the range of 1750-1650 cm⁻¹. The exact positions can help distinguish between the two different carbonyl environments. libretexts.org

N-H Bending: The N-H bending vibrations typically appear in the 1650-1550 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ester group is expected to be found in the 1300-1000 cm⁻¹ range. vscht.cz

C-N Stretching: The C-N stretching vibrations will also appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3400 - 3200Medium-Strong, Broad
C-H (methyl)Stretch3000 - 2850Medium
C=O (carbamate/urea)Stretch1750 - 1650Strong
N-HBend1650 - 1550Medium
C-O (ester)Stretch1300 - 1000Strong
C-NStretch1400 - 1000Medium

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the C-C and C-N skeletal vibrations, as well as the symmetric stretching modes of the functional groups. researchgate.netsci-hub.se The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. ias.ac.in

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula C3H6N2O3.

In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. msu.edulibretexts.org The way the molecule breaks apart can offer valuable clues about its structure. uni-saarland.deyoutube.com For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the carbamoyl (B1232498) group (-CONH₂), or cleavage at the N-C bonds. libretexts.org Analysis of these fragment ions helps to piece together the connectivity of the molecule, further corroborating the structure determined by NMR. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (also known as methyl allophanate), the molecular formula is C₃H₆N₂O₃.

Based on its molecular formula, the theoretical exact mass can be calculated. This value is fundamental for its identification in complex matrices, distinguishing it from other compounds with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the computed properties provide a benchmark for its analysis. For instance, studies on other urea derivatives often employ HRMS to confirm the synthesis and identify metabolites, highlighting the technique's utility in this class of compounds. mdpi.commdpi.com

Table 1: Computed Mass Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₆N₂O₃PubChem nih.gov
Molecular Weight118.09 g/mol PubChem nih.gov
Exact Mass118.03784206 DaPubChem nih.gov

This table is generated based on computed data. Experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The protonated molecule [M+H]⁺ would be the precursor ion in a typical positive ion mode experiment. The fragmentation is expected to occur at the most labile bonds, primarily the carbamate and urea functionalities. Key fragmentation mechanisms for carbamates often involve the loss of CO₂, water, and cleavage of the C-N and C-O bonds. nih.govacs.org For urea derivatives, a characteristic fragmentation involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

A plausible fragmentation pathway for protonated this compound ([C₃H₇N₂O₃]⁺, m/z 119.0451) could involve the following steps:

Loss of methoxy radical (•OCH₃): Cleavage of the ester bond could lead to the formation of an acylium ion at m/z 88. This is a common pathway for methyl esters.

Loss of methanol (B129727) (CH₃OH): Neutral loss of methanol would result in an ion at m/z 87.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate portion would yield a fragment at m/z 75.

Cleavage of the N-C bond: Fragmentation of the bond between the two nitrogen atoms could lead to the formation of a methoxycarbonyl isocyanate ion (m/z 87) and an amino group.

Formation of isocyanic acid (HNCO): A common fragmentation for ureas, leading to a loss of 43 Da.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z)Proposed Fragment IonFragment m/z (Predicted)Neutral Loss
119.05[M+H - •OCH₃]⁺88.03•OCH₃
119.05[M+H - CH₃OH]⁺87.04CH₃OH
119.05[M+H - CO₂]⁺75.05CO₂
119.05[M+H - HNCO]⁺76.04HNCO

This table is based on theoretical fragmentation patterns of similar compounds and not on direct experimental data for this compound.

X-ray Diffraction and Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure

Recent and significant research has revealed unexpected tautomerism of methyl allophanate (B1242929) in the solid state. acs.orgnih.gov X-ray analysis has demonstrated that the molecule crystallizes in an imidic form rather than the expected amide form. acs.orgacs.org This phenomenon is attributed to the stabilization of the minor imidic tautomer through a robust hydrogen-bond network within the crystal lattice. acs.org

The single-crystal X-ray diffraction data shows that this compound (in its imidic form) crystallizes in the monoclinic space group P2₁/n. acs.org The crystal structure is composed of these imidic tautomers linked by a network of hydrogen bonds involving the imino nitrogen, the hydroxy oxygen, and all available hydrogen atoms. acs.org This network is crucial for the selective crystallization of this less stable tautomer from an aqueous solution where the amide form is predominant. acs.org

Table 3: Single-Crystal X-ray Diffraction Data for this compound (Imidic Tautomer)

ParameterValueReference
Crystal SystemMonoclinic acs.org
Space GroupP2₁/n acs.org
a (Å)6.501(12) acs.org
b (Å)6.889(7) acs.org
c (Å)11.752(7) acs.org
β (°)92.40(4) acs.org
Z4 acs.org
Calculated Density (g/cm³)1.492 acs.org

Data corresponds to the imidic tautomer of this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and analyze the structure of bulk materials. scispace.com A PXRD pattern provides a "fingerprint" of a crystalline solid based on the positions and intensities of the diffraction peaks.

While a specific experimental PXRD pattern for this compound is not explicitly presented in the available literature, a theoretical pattern can be calculated from the single-crystal X-ray diffraction data. scispace.com Such a pattern would be characteristic of the imidic tautomer's crystalline phase. Any variations in the crystalline form, such as different polymorphs or the presence of the amide tautomer in a solid mixture, would result in a different PXRD pattern. The study on the polymorphism of a related compound, thiophanate-methyl (B132596), demonstrates how PXRD is used to characterize different polymorphic forms. scispace.com Therefore, PXRD would be an essential tool for quality control and for studying the solid-state properties of this compound, particularly in distinguishing between its potential tautomeric polymorphs.

Chromatographic Methodologies for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds.

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating components in a mixture. mtc-usa.com this compound is a polar compound, which presents challenges for traditional reversed-phase HPLC. chromatographyonline.com The analysis of similar polar compounds like urea and other carbamates often requires specialized HPLC approaches. chromatographyonline.comnih.gov

For the analysis of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable technique. chromatographyonline.com HILIC is designed for the separation of highly polar compounds that are poorly retained on conventional reversed-phase columns. chromatographyonline.com An alternative approach could involve the use of polar-embedded reversed-phase columns, which are more stable in highly aqueous mobile phases and provide better retention for polar analytes. mtc-usa.com

An example of an HPLC method for the separation of allophanate from related compounds used a Waters IC-Pak A HC anion-exchange column with a mobile phase of 5 mM sodium phosphate (B84403) buffer (pH 8.0) at a flow rate of 0.5 ml/min, with detection at 194 nm. nih.gov While this method was for the allophanate anion, it provides a starting point for developing a method for its methyl ester.

Table 4: Potential HPLC Parameters for this compound Analysis

ParameterPotential ApproachRationale/Reference
Column HILIC (e.g., Acclaim Mixed-Mode HILIC-1) or Polar-Embedded C18Effective for retaining and resolving highly polar, neutral compounds like urea and allantoin. chromatographyonline.com
Mobile Phase High percentage of organic solvent (e.g., >75% acetonitrile) with an aqueous bufferStandard for HILIC separations. chromatographyonline.com
100% aqueous mobile phaseCan be used with specialized reversed-phase columns for polar analytes. mtc-usa.com
Detection UV at low wavelength (e.g., ~200-210 nm)Urea and related compounds absorb at low UV wavelengths. sielc.com
Mass Spectrometry (LC-MS)Provides high selectivity and sensitivity, and allows for confirmation of the analyte's identity. nih.gov

This table presents potential starting points for method development based on the analysis of structurally similar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the amine and carbamate moieties in this compound, tend to have low volatility and may exhibit poor chromatographic behavior. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net This process involves chemically modifying the polar functional groups to reduce their polarity and intermolecular hydrogen bonding. gcms.cz

Common derivatization strategies for compounds containing -NH and -COOH groups, which are structurally analogous to the functional groups in this compound, include silylation and acylation. researchgate.netgcms.cz

Silylation: This is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. ajrsp.com The resulting silyl derivatives are generally more volatile and produce characteristic mass spectra, aiding in their identification. researchgate.net

Acylation: This method involves the introduction of an acyl group into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with amine and hydroxyl groups to form stable, volatile derivatives. gcms.czjfda-online.com These fluorinated derivatives are particularly useful for enhancing detection sensitivity with an electron capture detector (ECD).

A study on the GC-MS analysis of N-methylcarbamate insecticides, which are structurally related to this compound, utilized derivatization with heptafluorobutyric anhydride to enable their successful chromatographic separation and mass spectrometric confirmation. nih.gov Another approach for carbamate pesticides involves flash alkylation in the injector port of the gas chromatograph, where a methylating agent is used to form more volatile derivatives. scispec.co.th For instance, the analysis of methylcarbamate and ethylcarbamate in fermented foods was achieved after derivatization with 9-xanthydrol. researchgate.net

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal results in the GC analysis of this compound. Factors to consider include the reactivity of the functional groups, the stability of the derivatives, and the potential for artifact formation. researchgate.net

Table 1: Potential Derivatization Reagents for GC Analysis of this compound

Derivatization Technique Reagent Abbreviation Resulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl derivative
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl derivative
Acylation Trifluoroacetic anhydride TFAA Trifluoroacetyl derivative
Acylation Heptafluorobutyric anhydride HFBA Heptafluorobutyryl derivative

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govajrconline.org The combination of the separation power of chromatography with the identification capabilities of mass spectrometry provides a high degree of certainty in both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajrconline.org For compounds like this compound, which require derivatization for GC analysis, GC-MS allows for the separation of the derivatized analyte from other components in the mixture, followed by its identification based on its mass spectrum. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

In a typical GC-MS analysis of derivatized carbamates, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.govscispec.co.th The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the fragments are recorded to produce a mass spectrum.

A study on the confirmation of ten N-methylcarbamate insecticides in liver tissue utilized GC-MS with electron ionization and multiple ion monitoring after derivatization. nih.gov This approach provided the necessary sensitivity and specificity for confirmation at parts-per-billion levels. nih.gov Similarly, a GC-MS/MS method was developed for the determination of derivatized carbamate insecticides, demonstrating good linearity and reproducibility. scispec.co.th

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized Carbamates

Parameter Setting
Gas Chromatograph (GC)
Column BPX-50 (or similar mid-polarity column), 60 m x 0.25 mm ID, 0.25 µm film thickness scispec.co.th
Injector Temperature 250 °C scispec.co.th
Oven Program 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min) scispec.co.th
Carrier Gas Helium at a constant flow of 1.2 mL/min scispec.co.th
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV scispec.co.th
Ion Source Temperature 250 °C scispec.co.th
Mass Range 50-550 amu
Scan Mode Full Scan or Selected Ion Monitoring (SIM)

Note: These are example parameters and would require optimization for the specific derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful alternative for the analysis of polar, thermally labile, and non-volatile compounds that are not amenable to GC without derivatization. nih.govnih.gov LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. shimadzu.com

For the analysis of this compound in complex mixtures, LC-MS offers several advantages. It can often be performed without derivatization, simplifying sample preparation. The use of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of polar molecules directly from the liquid phase. acs.org

LC-MS methods have been successfully applied to the analysis of various N-methylcarbamate pesticides in different matrices. acs.orgchromatographyonline.com These methods typically utilize reversed-phase chromatography for separation, where the choice of mobile phase composition is critical for achieving good retention and resolution of polar analytes. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity, which is particularly important for trace-level analysis in complex biological or environmental samples. nih.gov

Table 3: Representative LC-MS Parameters for the Analysis of N-Methyl Carbamates

Parameter Setting
Liquid Chromatograph (LC)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A time-programmed gradient from high aqueous to high organic content
Flow Rate 0.2 - 0.4 mL/min
Mass Spectrometer (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Ion Source Temperature Dependent on instrument
Scan Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)

Note: These are general parameters and would need to be optimized for this compound.

Computational and Theoretical Chemistry Studies of Methyl N Carbamoylcarbamate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide profound insights into the electronic characteristics and reactivity of molecules. For methyl N-carbamoylcarbamate, these computational analyses help in understanding its fundamental chemical behavior.

HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govpmf.unsa.ba A smaller gap suggests higher reactivity and lower stability. inlibrary.uz

Theoretical calculations, such as those using the Restricted Hartree-Fock (RHF) method with the STO-3G basis set, have been employed to determine these energy levels for related carbamate (B1207046) structures. inlibrary.uzcyberleninka.ru For instance, in a study on a similar benzimidazole (B57391) carbamate derivative, the HOMO-LUMO energy gap was calculated, providing insights into its chemical stability. nih.gov A larger HOMO-LUMO energy gap implies higher kinetic stability and lower chemical reactivity because it is energetically more difficult to move an electron from the HOMO to the LUMO. conicet.gov.ar

The spatial distribution of these frontier orbitals is also informative. The HOMO is often localized on electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is typically found on electron-deficient areas, the likely targets for nucleophilic attack. nih.gov Visualizations of these orbitals show the regions of high electron density (for HOMO) and low electron density (for LUMO), offering a map of the molecule's reactive sites. inlibrary.uzirjweb.com

Table 1: Representative Frontier Orbital Energies (Illustrative)
ParameterEnergy (eV)
HOMO Energy-5.5293 irjweb.com
LUMO Energy-0.8302 irjweb.com
HOMO-LUMO Gap4.6991 irjweb.com

Electron Density Distribution and Electrostatic Potential Maps

Electron density distribution reveals how electrons are spread throughout the molecule. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution and predicting the sites of chemical reactions. nih.govresearchgate.net These maps use a color scale to represent different electrostatic potential values on the molecule's surface.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net These are often located around electronegative atoms like oxygen. nih.gov Blue areas, conversely, represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govresearchgate.net Green areas denote regions of neutral potential. nih.gov For molecules containing carbonyl groups, the negative potential is often concentrated around the oxygen atoms. nih.gov

By analyzing the MEP map of a molecule like this compound, one can identify the most reactive parts of the molecule for both electrophilic and nucleophilic interactions. nih.gov This information is critical for understanding its biological activity and reaction mechanisms. nih.gov

Charge Distribution and Dipole Moments

The distribution of partial charges on the atoms within a molecule provides further detail on its electronic structure. inlibrary.uzcyberleninka.ru Methods like Natural Bond Orbital (NBO) analysis can be used to calculate these charges, which indicate the electron density localized on each atom. walisongo.ac.id Atoms with more negative charges are electron-rich, while those with more positive charges are electron-poor. walisongo.ac.id

For this compound, the presence of electronegative oxygen and nitrogen atoms suggests a significant dipole moment. Computational studies can predict the magnitude and direction of this dipole moment, offering insights into its intermolecular interactions and solubility in polar solvents. arxiv.orgsolubilityofthings.com

Table 2: Calculated Dipole Moment (Illustrative for a related molecule)
MoleculeDipole Moment (Debye)
Methyl Chloride1.87 youtube.com

Molecular Stability and Conformational Landscapes

The stability of a molecule is related to its total energy, which can be calculated using quantum chemical methods. inlibrary.uzcyberleninka.ru A lower total energy corresponds to a more stable molecule. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. orgosolver.com

For a flexible molecule like this compound, multiple conformers with different energies can exist. orgosolver.comnih.gov Computational methods can be used to explore the potential energy surface and identify the most stable conformers. frontiersin.orgutdallas.edu The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. frontiersin.orgutdallas.edu For example, in molecules with both hydrogen bond donors (like N-H groups) and acceptors (like C=O groups), conformations that allow for intramolecular hydrogen bonding are often more stable. frontiersin.org

Understanding the conformational landscape is important as the biological activity and reactivity of a molecule can depend on its specific three-dimensional shape. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of molecules. scispace.com It has proven to be a reliable tool for predicting various molecular properties. scirp.orgmdpi.com

Optimization of Molecular Geometries and Vibrational Frequencies

A key application of DFT is the optimization of molecular geometries. conicet.gov.arpennylane.ai This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. pennylane.ai The result is a predicted equilibrium structure of the molecule. These calculated geometries can be compared with experimental data, if available, to validate the computational method. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. conicet.gov.ar These frequencies correspond to the different modes of vibration of the molecule, such as stretching and bending of bonds. vscht.cz The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. dicp.ac.cnias.ac.in For example, characteristic vibrational frequencies for C=O, C-N, and C-H bonds can be identified. vscht.czorgchemboulder.comlibretexts.org The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. conicet.gov.ar

Table 3: Common IR Absorption Frequencies
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Alkane C-HStretch3000–2850 vscht.czorgchemboulder.com
Alkane C-HBend/Scissoring1470-1450 vscht.czorgchemboulder.com
Carboxylic Acid O-HStretch3300-2500 libretexts.org
Carbonyl C=OStretch1760-1690 libretexts.org
Amine C-NStretch1335–1250 (aromatic), 1250–1020 (aliphatic) vscht.cz

Reaction Pathway Mapping and Transition State Identification

The mapping of reaction pathways and the identification of transition states are fundamental to understanding the chemical transformations of this compound. While specific, detailed pathway mapping for this exact molecule is not extensively documented in public literature, studies on closely related carbamates and ureas provide significant insight into the methodologies employed and the types of mechanisms computationally explored.

Density Functional Theory (DFT) is a primary tool for investigating these pathways. For instance, DFT studies on the thermal decomposition of carbamates, a key reaction class, help elucidate the steps involved in their breakdown into isocyanates and alcohols. mdpi.com The process involves modeling the potential energy surface to locate the lowest energy path from reactant to product, identifying the high-energy transition state structure that must be overcome. rsc.org

Computational studies on analogous reactions, such as urethane (B1682113) formation, have identified both one-step and two-step mechanisms. These pathways can involve different transition states, such as a four-membered ring or a zwitterionic intermediate, which can be computationally modeled and their relative stabilities assessed. ethz.ch Similarly, the mechanism of transesterification in O-methyl-N-aryl carbamates has been shown through computational analysis to proceed via a nucleophilic attack by an alkoxide ion on the carbonyl carbon. rsc.org For complex reaction networks, automated strategies like the Global Reaction Route Mapping (GRRM) can systematically explore potential pathways, although their application to specific carbamate systems is not widely reported. nih.gov

Energetic Profiles of Chemical Transformations

Computational models, particularly using DFT and ab initio methods, are used to calculate these energetic profiles. For example, studies on the thermal decomposition of various carbamates have been conducted to determine their activation energies and pre-exponential factors, which are crucial for designing industrial reactors. mdpi.com Research on the thermal decomposition of ammonium (B1175870) carbamate, a related compound that breaks down into ammonia (B1221849) and carbon dioxide, found an average activation energy of 77.39 kJ/mol through thermogravimetric analysis coupled with kinetic models. researchgate.net DFT calculations for urethane cleavage reactions have also been used to compute the activation barriers in terms of Gibbs free energy, providing a more complete picture of the reaction thermodynamics. ethz.ch

Below is a table of representative activation energies for transformations in related compounds, illustrating the type of data generated through these computational studies.

Reaction / CompoundComputational MethodCalculated Activation Energy (Ea) / Barrier (ΔG‡)Source
Ammonium Carbamate DecompositionKinetic Model from TGA77.39 kJ/mol researchgate.net
Urethane CleavageDFT (B3LYP-D3/TZVP)Varies by mechanism ethz.ch
Acetylene Hydrochlorination on N-doped CarbonDFT0.91 eV (20.98 kcal/mol) researchgate.net

Ab Initio and Semi-Empirical Methods for Precise Molecular Properties

Ab initio and semi-empirical quantum chemistry methods are essential for calculating the precise molecular properties of this compound from first principles. These methods allow for the determination of electronic structure, molecular geometry, and other fundamental characteristics. researchgate.net DFT, particularly with functionals like B3LYP, is widely used for geometry optimization and predicting spectroscopic properties. plos.orgresearchgate.net

For this compound (also known as methoxycarbonyl urea), a planar arrangement of the core C, N, and O atoms is expected, which is supported by crystallographic studies of similar molecules like biuret. Theoretical calculations on closely related compounds, such as N-(Pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea, have been performed using methods like DFT (B3LYP/6-311G), Hartree-Fock (HF/6-311G), and Møller-Plesset perturbation theory (MP2/6-311G) to analyze properties like atomic charges and natural bond orbitals. researchgate.net Such analyses provide insight into the molecule's reactivity and intermolecular interactions.

Various molecular properties for this compound have been computed and are available in public databases.

PropertyValueMethod/Source
Molecular FormulaC3H6N2O3-
Molecular Weight118.09 g/mol Computed by PubChem
Exact Mass118.03784206 DaComputed by PubChem
XLogP3-AA-0.3Computed by XLogP3
Topological Polar Surface Area81.4 ŲComputed by Cactvs
Hydrogen Bond Donor Count2Computed by Cactvs
Hydrogen Bond Acceptor Count3Computed by Cactvs
Rotatable Bond Count2Computed by Cactvs

Table data sourced from PubChem CID 12976. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, extensive simulations have been performed on highly analogous compounds, particularly urea (B33335) and its simple alkyl derivatives like methylurea (B154334). nih.govaip.org These studies are crucial for understanding the dynamic behavior of such molecules in solution, which cannot be captured by static quantum chemistry calculations. MD simulations model the movement of atoms over time, providing insights into conformational changes and interactions with the surrounding environment. ureaknowhow.com

Conformational Flexibility and Solvent Interactions

MD simulations are the primary computational tool for exploring the conformational flexibility of molecules in solution. For urea derivatives, a key conformational feature is the potential for cis/trans isomerization around the C-N bonds. Computational studies on N,N'-dimethyl-urea have shown that the energetic barrier for this isomerization is high, meaning that such transitions are slow and may not occur on the timescale of typical MD simulations (nanoseconds to microseconds). d-nb.info This suggests that the initial conformation of the urea moiety is likely to be maintained throughout a standard simulation.

The interaction with solvent molecules, particularly water, is critical to the behavior of polar molecules like this compound. MD simulations of urea and methylurea in water have been used to analyze the structure of the hydration shell, the dynamics of water molecules around the solute, and the nature of hydrogen bonding. nih.govureaknowhow.com These simulations reveal how the solute influences the local structure and dynamics of water. For instance, the orientational relaxation of water molecules in the solvation shell of urea is found to be significantly slower than in bulk water. ureaknowhow.com

Intermolecular Interactions and Self-Assembly

The same functional groups (carbonyl and N-H) that dictate solvent interactions also govern intermolecular interactions between solute molecules themselves. At higher concentrations, these interactions can lead to self-assembly or aggregation. MD simulations have been employed to study this phenomenon directly.

A notable study investigated the hydrotropic solubilization mechanism of a series of urea derivatives, including methylurea. nih.govnih.gov The simulations demonstrated that these molecules undergo significant nonstoichiometric molecular aggregation in aqueous solution. This self-aggregation is driven by a complex interplay of forces, including the partial restoration of the normal water structure and favorable solute-solute hydrogen bonding. nih.gov This tendency to self-aggregate is a key property that influences the solubility and other macroscopic behaviors of these compounds.

In Silico Modeling for Structure-Property Relationships

In silico modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful approach for predicting the biological activity or physical properties of compounds based on their molecular structure. tandfonline.com For the broader class of carbamates, numerous QSAR models have been developed to predict activities ranging from anticonvulsant effects to insecticidal and enzyme inhibition properties. plos.orgtandfonline.comnih.gov

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to find a mathematical equation that correlates these descriptors with the observed activity. researchgate.net For example, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that could predict biological activity with high accuracy. nih.gov Another study on carbamate-based inhibitors of acetylcholinesterase (AChE) developed a model highlighting the importance of descriptors like the Connolly Accessible Area and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). plos.org

Beyond activity, in silico models are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. orientjchem.org For many carbamate derivatives, properties such as water solubility, intestinal absorption, and potential for mutagenicity have been estimated using computational tools. orientjchem.orgnih.gov These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable profiles.

The following table presents descriptors identified in a QSAR study of carbamate inhibitors, illustrating their role in model development.

Descriptor TypeExample DescriptorInfluence on ActivitySource
StericVerloop B5Significant impact on GABA modulator activity researchgate.net
HydrophobicLogPCorrelates with activity researchgate.net
ElectronicE-LUMOInfluences anti-acetylcholinesterase activity plos.org
TopologicalSum of E-state indicesSignificant impact on GABA modulator activity researchgate.net
H-BondingHydrogen Bond Donor CountInfluences activity researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which can include reactivity. researchgate.net These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological or chemical activity. For this compound, QSAR can be employed to predict its reactivity in various chemical transformations, such as hydrolysis or reactions with nucleophiles.

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is compiled. For predicting the reactivity of this compound, this would ideally include a range of carbamate derivatives.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound in the dataset. plos.org These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the observed reactivity. researchgate.netplos.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. plos.org

While specific QSAR models for the reactivity of this compound are not extensively documented in publicly available literature, studies on related carbamates provide a framework for how such a model could be developed. For instance, QSAR models have been successfully developed for the insecticidal activity of carbamates, which is related to their reactivity with the enzyme acetylcholinesterase. researchgate.netnih.gov These studies often identify key descriptors that influence the compound's potency.

A hypothetical QSAR model for the reactivity of this compound in, for example, a hydrolysis reaction, might include descriptors such as:

Electronic Descriptors: The partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can all influence the susceptibility of the carbamate to nucleophilic attack. plos.org A lower LUMO energy generally indicates a higher reactivity towards nucleophiles.

Steric Descriptors: Molecular volume and surface area can affect the accessibility of the reactive center to other molecules.

Topological Descriptors: Connectivity indices can provide information about the branching and shape of the molecule, which can indirectly influence reactivity.

The following interactive data table illustrates the types of descriptors that would be relevant in a QSAR study of carbamate reactivity.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Reactivity of this compound
ElectronicLUMO EnergyA lower energy value suggests greater susceptibility to nucleophilic attack at the carbonyl carbon.
ElectronicPartial Charge on Carbonyl CarbonA more positive charge indicates a more electrophilic center, enhancing reactivity with nucleophiles.
StericMolecular VolumeLarger volume might hinder the approach of reactants, potentially decreasing the reaction rate.
StericConnolly Accessible AreaA larger accessible area around the carbonyl group could facilitate easier attack by reagents. plos.org
ThermodynamicHeat of FormationProvides insight into the energetic stability of the molecule, which can be related to its reactivity.

By developing and validating such QSAR models, it becomes possible to predict the reactivity of new, untested carbamate derivatives, thereby accelerating the discovery and design of new functional molecules.

Machine Learning Approaches in Predicting Chemical Behavior

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to predict the chemical behavior and properties of molecules with high accuracy. nih.govillinois.edunih.gov Unlike traditional QSAR models that often rely on linear relationships, ML algorithms can capture complex, non-linear patterns in the data. vanderbilt.edu For this compound, ML models could be trained to predict a wide range of its chemical behaviors, including reaction outcomes, stability, and spectroscopic properties. rsc.orgacs.org

The development of an ML model for predicting chemical behavior typically involves:

Data Curation: A large and diverse dataset of molecules with the desired chemical property or behavior is assembled. neurips.cc

Feature Engineering: Molecules are represented as numerical inputs, or "features," that the ML model can process. These can range from simple molecular fingerprints to complex quantum chemical descriptors.

Model Training: An ML algorithm, such as a neural network, random forest, or support vector machine, is trained on the dataset to learn the relationship between the molecular features and the target property. researchgate.net

Model Evaluation: The model's predictive performance is assessed on a separate test set of data that was not used during training.

Several studies have demonstrated the power of machine learning in predicting the reactivity and properties of organic molecules, including carbamates. illinois.edunih.gov For instance, neural network models have been developed to predict reaction conditions (catalysts, solvents, temperature) for a vast number of organic transformations. nih.gov Such a model could, in principle, predict the optimal conditions for a desired reaction involving this compound.

Furthermore, ML models can be trained to predict the stability of compounds under specific conditions. For example, a model could be developed to predict the susceptibility of carbamates to hydrolysis. nih.govdntb.gov.uamdpi.com This would be particularly relevant for understanding the environmental fate or shelf-life of products containing this compound.

The table below presents a hypothetical comparison of different machine learning models and their potential applications in predicting the chemical behavior of this compound.

Machine Learning ModelPotential Application for this compoundKey Strengths
Random ForestPrediction of reactivity in different solvent environments.Robust to overfitting and can handle a large number of features.
Support Vector Machine (SVM)Classification of the compound as stable or unstable under specific pH conditions. researchgate.netEffective in high-dimensional spaces and for classification tasks.
Artificial Neural Network (ANN)Prediction of spectroscopic data (e.g., NMR chemical shifts) or reaction energy barriers. researchgate.netCan learn highly complex, non-linear relationships in the data.
Gradient Boosting Machines (e.g., XGBoost)Predicting the yield of a reaction involving this compound. nih.govOften provides high predictive accuracy and is computationally efficient. nih.gov

The integration of machine learning into computational chemistry holds immense promise for accelerating our understanding and utilization of chemical compounds like this compound. By leveraging large datasets and sophisticated algorithms, it is becoming increasingly feasible to predict the chemical behavior of molecules with a high degree of confidence, thereby guiding experimental efforts and facilitating the discovery of new materials and medicines.

Chemical Reactivity and Transformation Pathways of Methyl N Carbamoylcarbamate

Amidation and Urethane (B1682113) Formation Reactions

The allophanate (B1242929) group within methyl N-carbamoylcarbamate is susceptible to reaction with nucleophiles like amines. Studies have shown that the allophanate linkage can react with an equimolar amount of a primary aliphatic amine, leading to the formation of a urea (B33335) and a urethane. nii.ac.jpcore.ac.uk This transformation highlights the lability of the allophanate C-N bond under specific conditions. For instance, the reaction of 1,3-diphenyl methylallophanate with a primary amine in dimethyl sulfoxide (B87167) (DMSO) at temperatures below 70°C yielded urea and urethane, while model compounds of urethane and urea did not react under the same conditions. nii.ac.jpcore.ac.uk

This reactivity is harnessed in polyurethane chemistry, where amines are used in reactions involving allophanate groups. petrochemistry.euatamanchemicals.com The formation of allophanates itself is a key reaction, often occurring when a urethane group reacts with another isocyanate, a process that is typically reversible and occurs at temperatures between 100°C and 140°C. uni-miskolc.hu

The following table summarizes the general reaction of this compound with amines.

ReactantProduct 1Product 2Conditions
Primary Aliphatic AmineSubstituted UreaMethyl Carbamate (B1207046)Below 70°C, in DMSO nii.ac.jpcore.ac.uk

This interactive table provides a simplified overview of the amidation reaction.

Cleavage and Rearrangement Reactions of the Carbamoylcarbamate Moiety

The carbamoylcarbamate moiety can undergo cleavage under various conditions. Thermally, carbamates can decompose to form isocyanates and alcohols, a process often studied in the gas phase at temperatures ranging from 250 to 600°C. mdpi.com This thermal decomposition can be influenced by catalysts. nih.gov For example, the thermal cleavage of methyl N-phenyl carbamate at 200°C is slow, but the decomposition can be accelerated with various catalysts. nih.gov

Hydrolysis represents another significant cleavage pathway. In acidic or basic environments, the carbamate group can be hydrolyzed to form an amine and carbon dioxide. smolecule.com Specific enzymes, such as allophanate hydrolase, can catalyze the hydrolysis of allophanate into ammonium (B1175870) and carbon dioxide, a key step in the nitrogen metabolism of some organisms. researchgate.net

Rearrangement reactions involving the carbamoylcarbamate structure are less commonly documented than cleavage. However, rearrangements like the Curtius and Hofmann rearrangements, which proceed through an isocyanate intermediate, are fundamental in organic chemistry for converting carboxylic acid derivatives to amines. nih.govorganic-chemistry.orgmasterorganicchemistry.com For example, the Hofmann rearrangement of an amide with bromine and a base leads to an isocyanate, which can then be trapped by an alcohol to form a carbamate. masterorganicchemistry.com The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govmasterorganicchemistry.com While not direct rearrangements of this compound itself, these reactions illustrate the chemistry of related functional groups and the central role of the isocyanate intermediate, which is also a product of carbamate cleavage.

Interactions with Common Reagents and Functional Groups

The chemical structure of this compound features electrophilic carbon atoms in its two carbonyl groups, making them susceptible to nucleophilic attack. poliuretanos.netuni-hamburg.de The reactivity of isocyanates, which can be generated from carbamates, with nucleophiles is a cornerstone of polyurethane chemistry. poliuretanos.net Nucleophiles attack the electron-deficient carbon atom of the isocyanate group. poliuretanos.netuni-hamburg.de

Reactions with nucleophiles are central to the synthetic utility of carbamates. For instance, N-succinimidyl methylcarbamate, a surrogate for the highly toxic methyl isocyanate, reacts with alcohols and amines in the presence of a base to form other carbamates and ureas, respectively. tcichemicals.com The carbamate group itself can be cleaved by strong nucleophiles like diethylenetriamine. organic-chemistry.org

Electrophilic substitution reactions are more characteristic of aromatic compounds. libretexts.orgmasterorganicchemistry.com While this compound is an aliphatic compound, derivatives containing aromatic rings could undergo such reactions. For example, an iodophenyl group on a related carbamate facilitates electrophilic reactivity and can undergo substitution reactions. smolecule.com

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. savemyexams.comlibretexts.org The formation of polyesters and polyamides are classic examples. savemyexams.comlibretexts.orgyoutube.com this compound is formed by a condensation reaction. nih.govchemicalbook.com It can also participate in further condensation-type reactions. For example, its reaction with amines to release methyl carbamate is a form of transamidation.

Addition reactions are also central to the chemistry of carbamate-related compounds, particularly isocyanates. The formation of urethanes (from alcohols) and ureas (from amines) from isocyanates are addition reactions to the C=N double bond. uni-miskolc.hupoliuretanos.net The formation of an allophanate itself is an addition reaction where an isocyanate adds across the N-H bond of a urethane group. uni-miskolc.huuc.edu

The following table summarizes key reaction types involving the carbamoylcarbamate functional group and its precursors/derivatives.

Reaction TypeReactantsProduct Type
Nucleophilic AttackThis compound + AmineUrea + Carbamate nii.ac.jpcore.ac.uk
Thermal CleavageMethyl Carbamate DerivativeIsocyanate + Alcohol mdpi.com
HydrolysisCarbamate DerivativeAmine + Carbon Dioxide smolecule.com
AdditionIsocyanate + AlcoholUrethane uni-miskolc.hu
AdditionIsocyanate + UrethaneAllophanate uni-miskolc.huuc.edu

This interactive table highlights the versatility of the carbamoylcarbamate moiety in various chemical transformations.

Nucleophilic Attack and Electrophilic Substitution

Photochemical and Radiolytic Degradation Pathways

The degradation of carbamates can be initiated by light (photolysis) or high-energy radiation (radiolysis). uc.pt The photodegradation of various carbamate-containing pesticides has been studied, often involving the cleavage of the carbamate bond. uc.pt For example, the UV photocleavage of certain N-methylcarbamates has been reported. uc.pt The mechanisms can involve radical pathways, sometimes initiated by a photo-Fries rearrangement. uc.pt

Photocatalysis, an advanced oxidation process, is an effective method for degrading organic pollutants, including those with structures related to this compound. scirp.orgmdpi.com In these processes, a semiconductor catalyst like titanium dioxide (TiO2) or zinc oxide (ZnO) generates highly reactive radical species upon UV irradiation, which then attack and decompose the organic substrate. uc.ptmdpi.com For instance, the photocatalytic degradation of dyes often proceeds via attack by hydroxyl radicals, leading to the breakdown of the molecule. scirp.orgmdpi.com While specific studies on the photochemical and radiolytic degradation of this compound itself are not widely detailed in the provided results, the principles from related carbamate compounds suggest that cleavage of the ester and amide-like bonds would be a likely outcome. uc.pt

Environmental Fate and Abiotic Degradation Mechanisms of Methyl N Carbamoylcarbamate

Sorption and Leaching Behavior in Soil Matrices

Adsorption/Desorption Isotherms

For carbamate (B1207046) compounds, the interaction with soil particles can vary. For instance, the carbamate herbicide carbetamide (B107147) is moderately retained in soil, and its adsorption is influenced by the presence of organic matter and surfactants. nih.gov The Freundlich model is often used to describe the adsorption isotherms of such compounds. nih.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. Methyl N-carbamoylcarbamate has a computed XLogP3-AA value of -0.3, suggesting it is hydrophilic. nih.gov This low lipophilicity indicates a low potential for adsorption to soil organic matter and a preference for remaining in the aqueous phase. fao.org

The following table presents computed physicochemical properties relevant to the adsorption potential of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 118.09 g/mol nih.gov
XLogP3-AA (Kow) -0.3 nih.gov
Topological Polar Surface Area 81.4 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov

Mobility and Transport Studies in Environmental Media

Direct studies on the mobility and transport of this compound in various environmental media are scarce. However, its high water solubility and low octanol-water partition coefficient suggest it is likely to be mobile in soil. nih.govfao.orgsolubilityofthings.com Chemicals with high water solubility and low sorption coefficients tend to leach through the soil profile and have the potential to reach groundwater. who.intfao.org

The environmental transport of carbamates is largely dictated by their solubility in water. who.int For example, the carbamate insecticide methomyl (B1676398), which has high water solubility, is considered to have moderate mobility in soil. nih.gov However, its persistence in soil is generally low. nih.govnih.gov Given that this compound is soluble in polar solvents like water, it is expected to be transported primarily through aqueous environments. who.intsolubilityofthings.com Run-off from agricultural areas could be a potential transport pathway for water-soluble compounds. who.int The actual mobility would also depend on environmental factors like soil type, rainfall, and irrigation practices. researchgate.net

Volatilization and Atmospheric Fate

Volatilization is not expected to be a significant dissipation route for most carbamate pesticides due to their generally low vapor pressure. who.int While specific data for this compound's vapor pressure and Henry's Law constant are not found in the search results, related carbamates like methomyl have a low vapor pressure and a low Henry's Law constant, making volatilization from water or soil surfaces an unimportant fate process. nih.govnih.gov

Should small amounts of this compound enter the atmosphere, it would likely exist in both the vapor and particulate phases. nih.gov In the atmosphere, vapor-phase carbamates can be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov Photodegradation can also occur for carbamates in aqueous solutions or on plant surfaces when exposed to sunlight. who.int

Mass Balance and Transformation Product Analysis in Environmental Systems

The degradation of carbamates in the environment can lead to various transformation products. The primary degradation pathway for many carbamates is hydrolysis, which breaks the ester bond. who.int This process is often pH-dependent, with faster degradation occurring under alkaline conditions. nih.govnih.gov For N-methyl carbamates, hydrolysis can proceed through an isocyanate intermediate. who.int

Microbial degradation is another significant pathway for the breakdown of carbamates in soil and water. who.intd-nb.info Microorganisms can utilize carbamates as a source of carbon or nitrogen, leading to their mineralization. who.intnih.gov For example, studies on the carbamate herbicide Swep showed it transformed into 3,4-dichloroaniline (B118046) and other products in the soil. nih.gov Similarly, the primary degradation products of methomyl include methomyl oxime and acetonitrile. nih.gov It is plausible that this compound would undergo similar hydrolytic and microbial degradation, likely yielding simpler molecules like methanol (B129727), carbon dioxide, and ammonia (B1221849) or urea (B33335) derivatives, though specific transformation products have not been identified in the reviewed literature. who.int

Structure Activity and Structure Property Relationship Studies of N Carbamoylcarbamate Compounds

Investigating the Impact of Substituent Effects on Reactivity

The reactivity of the N-carbamoylcarbamate core can be significantly altered by the introduction of various substituent groups. These substituents can modify the electron distribution and steric environment of the molecule, thereby influencing the rates and pathways of its chemical reactions.

The rate of chemical reactions involving N-carbamoylcarbamates is governed by both electronic and steric effects imposed by substituents. Electronic effects refer to the influence of a substituent on the electron density at the reaction center. Steric effects arise from the physical bulk of a substituent, which can hinder the approach of a reactant. numberanalytics.com

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or methoxy (B1213986) groups, increase the electron density on the molecule, which can activate the carbamate (B1207046) system towards certain reactions. pdx.eduuobabylon.edu.iq Conversely, EWGs, like nitro or cyano groups, decrease electron density, which can deactivate the system or make it more susceptible to nucleophilic attack. pdx.eduuobabylon.edu.iq For instance, in reactions where a positive charge develops in the transition state, EDGs can stabilize this charge, thereby accelerating the reaction. rsc.org The presence of an N-aryl substituent with electron-donating groups has been shown to increase the energy barrier for C–N bond rotation in carbamates, indicating a stronger bond due to resonance effects. researchgate.net

Steric Effects : The size and spatial arrangement of substituents near a reaction center can significantly impact reaction rates. nih.gov Bulky substituents can physically block or impede the approach of a nucleophile or electrophile, slowing down the reaction—a phenomenon known as steric hindrance. numberanalytics.comlibretexts.org For example, in the SN2 reaction of alkyl halides, increasing the size of substituents on the carbon atom under attack dramatically decreases the reaction rate. libretexts.org Similarly, for N-carbamoylcarbamates, bulky groups attached to either nitrogen or the carbonyl carbon can shield these sites from attack, thereby reducing reactivity. numberanalytics.com

The interplay of these effects is demonstrated in the hydrolysis of esters, a reaction analogous to transformations N-carbamoylcarbamates might undergo. The rate of hydrolysis is sensitive to both the electronic nature and the steric bulk of the substituents on the acyl group. sapub.org

To quantify the influence of electronic and steric effects on reaction rates and equilibria, linear free-energy relationships (LFERs) such as the Hammett and Taft equations are employed. numberanalytics.comlibretexts.org These equations provide a mathematical framework to correlate the reactivity of a series of related compounds. scispace.com

The Hammett equation is defined as: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (resonance and inductive) of a particular substituent in the meta or para position of a benzene (B151609) ring. numberanalytics.com

A study on the fragmentation of 4-nitrobenzyl carbamates, which are structurally related to N-carbamoylcarbamates, found a direct correlation between the fragmentation rate and the electronic properties of substituents on the benzyl (B1604629) ring. rsc.org The data for electron-donating substituents fit a Hammett-type equation, log(Mt₁/₂) = 0.57σ + 1.30, where Mt₁/₂ is the maximum half-life of the intermediate. rsc.org This positive ρ value indicates that the reaction is accelerated by electron-donating groups, which stabilize a developing positive charge in the transition state. rsc.org

The Taft equation extends this concept to aliphatic systems and ortho-substituted aromatic systems by attempting to separate electronic effects (σ*) from steric effects (Es). sapub.org

The table below presents Hammett substituent constants (σ) for various groups, illustrating their electronic influence.

Substituentσ_metaσ_paraElectronic Effect
-NH₂-0.16-0.66Strong donating
-OH+0.12-0.37Donating
-OCH₃+0.12-0.27Donating
-CH₃-0.07-0.17Weak donating
-H0.000.00Reference
-Cl+0.37+0.23Weak withdrawing
-Br+0.39+0.23Weak withdrawing
-CN+0.56+0.66Strong withdrawing
-NO₂+0.71+0.78Strong withdrawing
Data sourced from established physical organic chemistry principles. numberanalytics.com

Electronic and Steric Influences on Reaction Rates

Conformation-Reactivity Relationships

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. nih.gov For N-carbamoylcarbamates, rotation around the various single bonds (e.g., C-N, C-O) can lead to different stable conformers. The relative stability of these conformers and the energy barriers between them can dictate the outcome of a reaction.

The C-N bond in carbamates, like in amides, has a significant degree of double-bond character due to resonance. This restricts rotation and can lead to the existence of cis and trans isomers. researchgate.net The energy barrier to this rotation is influenced by substituents. A study on aryl-substituted carbamates showed that electron-donating groups on the N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. researchgate.net This relationship suggests that the ground-state conformation is stabilized by substituents that enhance resonance, which in turn affects the energy required to reach a transition state for reactions involving that bond.

Molecular Features Governing Spectroscopic Signatures

The structure of methyl N-carbamoylcarbamate and its derivatives can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Specific molecular features give rise to characteristic signals.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would show distinct signals for the methyl protons (CH₃) and the amine protons (NH and NH₂). The chemical shift of the N-H protons can be broad and vary with solvent and concentration due to hydrogen bonding and chemical exchange. In substituted N-carbamoylcarbamates, the chemical shifts of protons near the substituent will be altered. For example, aromatic protons in an N-phenyl substituted carbamate would appear in the aromatic region (~7.0-8.0 ppm), and their splitting patterns would reveal the substitution pattern on the ring. walisongo.ac.id

¹³C NMR Spectroscopy : The carbon NMR spectrum is characterized by signals for the carbonyl carbons (C=O) and the methyl carbon. The two carbonyl carbons in this compound are in different chemical environments and would be expected to have distinct chemical shifts, typically in the range of 150-170 ppm.

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. N-carbamoylcarbamates will exhibit strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations, typically around 1680-1750 cm⁻¹. The N-H stretching vibrations of the primary and secondary amine groups would appear as bands in the region of 3200-3500 cm⁻¹.

The table below summarizes predicted spectroscopic data for the parent compound, this compound.

Spectroscopic Data TypeFeaturePredicted Signal/Range
¹H NMR -O-CH₃ protons~3.7 ppm
-NH- protonVariable, broad
-NH₂ protonsVariable, broad
¹³C NMR -O-CH₃ carbon~53 ppm
C=O carbons~155-160 ppm
IR Spectroscopy N-H stretch3200-3500 cm⁻¹
C=O stretch1680-1750 cm⁻¹
Predicted data based on general values for similar functional groups. walisongo.ac.idnih.gov

Design Principles for Modulating Chemical Stability and Transformation Pathways

The principles derived from structure-activity and structure-property studies allow for the rational design of N-carbamoylcarbamate derivatives with specific stability profiles and reactivity. rsc.org

Enhancing Stability : To increase the chemical stability of an N-carbamoylcarbamate, one could introduce sterically bulky groups near the reactive carbonyl centers to hinder the approach of nucleophiles like water, which would cause hydrolysis. numberanalytics.com Electronically, the stability of the carbamate linkage can be influenced by the substituents. For example, attaching an electron-withdrawing group to the nitrogen atom can decrease its nucleophilicity and potentially slow down degradation pathways that involve this atom.

Controlling Transformation Pathways : The reaction pathway can be directed by the careful choice of substituents. For instance, in a reaction involving electrophilic attack on an aromatic ring substituent, the position of attack (ortho, meta, or para) is dictated by the electronic nature of the carbamate moiety and any other substituents present. pdx.edu To favor a specific reaction, such as fragmentation, substituents can be chosen to stabilize the key transition state. As seen in the nitrobenzyl carbamate example, electron-donating groups accelerate fragmentation by stabilizing the benzylic carbocation that forms during the reaction. rsc.org This principle is critical in the design of prodrugs, where a specific chemical transformation is required to release an active substance under certain physiological conditions. rsc.org

By systematically applying these design principles, chemists can fine-tune the properties of N-carbamoylcarbamate compounds to meet the demands of various chemical and biological applications. solubilityofthings.com

Advanced Applications in Organic Synthesis and Chemical Technologies

Methyl N-carbamoylcarbamate as a Versatile Synthetic Intermediate

In the realm of organic chemistry, this compound is recognized as a valuable building block. solubilityofthings.com Its utility stems from the reactivity of its functional groups, which allows it to participate in a variety of chemical transformations, leading to the synthesis of more complex molecular structures. It is particularly noted for its role as an intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.com

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. uou.ac.in this compound's structure is well-suited for the synthesis of nitrogen-containing heterocycles. The presence of multiple nitrogen and oxygen atoms allows for various cyclization strategies. For instance, the carbamate (B1207046) and urea (B33335) moieties can react with other bifunctional reagents to form a range of heterocyclic rings, such as triazines or other systems relevant to drug discovery. While specific, direct examples of its use are specialized, the functional groups it possesses are staples in synthetic strategies for creating bioactive heterocyclic systems like pyrimidines and triazines, which are found in many pharmaceutical compounds. uou.ac.inmdpi.com

Table 1: Examples of Heterocyclic Ring Systems Potentially Accessible from Carbamoyl (B1232498) Precursors
Heterocycle ClassKey Structural FeaturePotential Application Area
1,3,5-Triazines Three nitrogen atoms in a six-membered ringAgrochemicals, Polymers
Pyrimidines Two nitrogen atoms at positions 1 and 3 of a six-membered ringPharmaceuticals (e.g., antivirals, anticancer agents)
Imidazoles Five-membered ring with two non-adjacent nitrogen atomsPharmaceuticals (e.g., antifungals), Catalysis (NHC Ligands) nih.gov
Thiadiazoles Five-membered ring with two nitrogen atoms and one sulfur atomAgrochemicals, Materials Science

Beyond heterocycles, this compound is an important precursor for a variety of complex organic molecules. Its role as a synthon provides a methoxycarbonyl group and an ureido group, which can be incorporated into larger structures. This is particularly relevant in the synthesis of specialized agrochemicals, where the final molecule's biological activity is dependent on the precise arrangement of these functional groups. solubilityofthings.com The compound serves as a foundational piece that can be elaborated upon through sequential reactions, demonstrating the versatility of carbamates in synthetic chemistry. solubilityofthings.comuniversetoday.com For example, related carbamate structures are key intermediates in the synthesis of diisocyanates, which are themselves building blocks for even larger molecules. organic-chemistry.orgrsc.org

Precursor in Heterocyclic Compound Synthesis

Development of Novel Materials and Polymers Incorporating Carbamate Linkages

The carbamate linkage, a defining feature of this compound, is the cornerstone of polyurethane chemistry. This linkage imparts unique properties to polymeric materials, leading to a wide range of applications.

The terms carbamate and urethane (B1682113) describe the same functional group (-NH-C(=O)-O-). Polyurethanes are polymers characterized by repeating carbamate linkages in their main chain. While this compound is a simple molecule, the chemistry it represents is central to the multi-billion dollar polyurethane industry. researchgate.net The synthesis of polyurethane precursors often involves carbamate intermediates. For instance, methyl N-phenyl carbamate is a crucial intermediate in the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component used to produce polyurethanes. rsc.org The study of simple carbamates provides insight into the formation and stability of the urethane bonds that give these polymers their characteristic strength and versatility. researchgate.net

Recent research has focused on creating "smart" materials with properties that can be precisely controlled. The carbamate backbone is emerging as a critical component in the design of such functional polymers. chemrxiv.org

Sequence-Defined Polymers: By arranging carbamate units in a specific sequence, scientists can create polymers capable of storing data at the molecular level. These materials offer potential for high-density information storage. chemrxiv.org

Self-Healing Materials: Polyurethanes can be designed to be self-healing. mdpi.com The hydrogen bonds formed between the carbamate linkages can break and reform, allowing the material to repair itself after damage. This property is highly desirable for increasing the lifespan and durability of coatings, elastomers, and other polymeric products.

Tunable Rigidity: Compared to the peptide bonds found in proteins, carbamate linkages are more rigid. This rigidity, which can be tuned by modifying the chemical structure, allows for the design of materials with specific mechanical properties, from flexible foams to rigid plastics. researchgate.netchemrxiv.org

Table 2: Functional Polymers with Carbamate Linkages
Material TypeKey PropertyUnderlying MechanismPotential Application
Sequence-Defined Polycarbamates Information StorageControlled monomer sequence on a rigid backbone chemrxiv.orgMolecular-level data storage, Security taggants chemrxiv.org
Self-Healing Polyurethanes Autonomous RepairReversible hydrogen bonding between urethane groups mdpi.comDurable coatings, Impact-resistant materials
Shape-Memory Polyurethanes Shape RecoveryThermally-induced phase transitions in the polymer networkMedical devices, Smart textiles

Urethane-Based Polymeric Structures

Role in Process Chemistry and Industrial Chemical Development

In an industrial context, this compound and related compounds are significant due to their role as intermediates in large-scale chemical manufacturing. solubilityofthings.com Their synthesis and conversion are key steps in the value chain of numerous commercial products. For example, the synthesis of N-methyl carbamates from dimethyl carbonate represents a scalable and efficient industrial process. google.com Furthermore, the use of heterogeneous catalysts for the synthesis of carbamates like methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate highlights the drive towards more sustainable and economically viable industrial processes. rsc.org These processes are often designed to be high-yield and allow for easy separation of the product, which is crucial for industrial applications. rsc.orggoogle.com The compound's applications in the agrochemical sector underscore its industrial importance, contributing to the development of modern agricultural products. solubilityofthings.com

Catalysis Research in Carbamate Chemistry

The synthesis of carbamates, including structures related to this compound, is a significant area of catalysis research. The goal is to move away from hazardous reagents like phosgene (B1210022) towards more environmentally benign and efficient catalytic systems. researchgate.net Research explores a variety of catalysts and green reagents to facilitate carbamoylation reactions.

Another catalytic approach involves the use of N-methylimidazole (NMI) to accelerate the synthesis of carbamates from hydroxamic acids via the Lossen rearrangement. nih.gov NMI acts as a catalyst in the conversion of isocyanate intermediates to the final carbamate product. nih.gov This method is notable for its mild conditions and its ability to minimize the formation of undesired dimeric by-products. nih.gov

Furthermore, heterogeneous catalysts are gaining attention for their ease of separation and potential for use in continuous flow systems. Cerium oxide (CeO₂), for example, has been used as a heterogeneous catalyst for the synthesis of 2-imidazolidinone, a cyclic carbamate, from ethylenediamine (B42938) carbamate. acs.org The catalyst's surface, possessing both acidic and basic sites, was found to be highly effective for this transformation. acs.org Such research into solid catalysts opens pathways for more sustainable and scalable production of various carbamate compounds.

The following table summarizes different catalytic systems investigated for the synthesis of carbamates, showcasing the variety of approaches being explored in the field.

Catalyst TypeSpecific ExamplesReaction TypeKey Findings
Basic CatalystsSodium Methoxide (B1231860) (CH₃ONa), Potassium Carbonate (K₂CO₃)Alcoholysis of Urea DerivativesEffective for activating alcohols and promoting nucleophilic attack. google.com
Acidic CatalystsIron(III) Chloride (FeCl₃), Aluminum Chloride (AlCl₃)Alcoholysis of Urea DerivativesLewis acids activate the carbonyl group of the urea/carbonate. google.com
Organometallic CatalystsDibutyltin (B87310) Oxide (Bu₂SnO)TranscarbamoylationTin catalysts are effective for carbamoyl transfer between molecules. google.comorganic-chemistry.org
OrganocatalystsN-Methylimidazole (NMI)Lossen RearrangementAccelerates the conversion of isocyanate intermediates to carbamates under mild conditions. nih.gov
Heterogeneous CatalystsCerium Oxide (CeO₂)Intramolecular CyclizationDual acid-base sites on the catalyst surface facilitate the reaction; suitable for flow chemistry. acs.org

Reaction Engineering and Process Optimization

The translation of a chemical synthesis from a laboratory curiosity to an industrial process hinges on effective reaction engineering and process optimization. The goal is to design and operate chemical reactors successfully to maximize yield, purity, and cost-effectiveness while ensuring safety and sustainability. whiterose.ac.uk For the synthesis of carbamates, this involves the careful control of various process parameters.

A patent for the synthesis of methyl N-methylcarbamate (MMC) from 1,3-dimethylurea (B165225) and dimethyl carbonate provides a clear example of process parameter optimization. google.com The reaction is conducted in a closed stainless steel reactor under specific conditions that have been optimized for high yield and ease of product separation. google.com The key parameters investigated include:

Temperature: The optimal temperature range was found to be between 80°C and 200°C. google.com

Pressure: The reaction is carried out under a pressure of 0.1 MPa to 5.0 MPa. google.com

Reaction Time: The duration of the reaction is optimized to be between 0.5 and 10 hours. google.com

Reactant Molar Ratio: The molar ratio of dimethyl carbonate to 1,3-dimethylurea is a critical parameter, with optimal ratios ranging from 15:1 to 1:1. google.com

Catalyst Loading: The amount of catalyst is specified as 1-12 mol% relative to the 1,3-dimethylurea raw material. google.com

This systematic optimization allows for a process that is described as having mild reaction conditions, being simple to operate, and resulting in a high yield of the desired product. google.com

Modern reaction engineering often employs process intensification techniques, such as continuous flow synthesis, to improve efficiency and safety. researchgate.net For example, the synthesis of 2-imidazolidinone was shown to be highly selective and high-yielding when performed in a continuous flow fixed-bed reactor packed with a CeO₂ catalyst, as opposed to a batch system. acs.org This highlights a key principle of reaction engineering: the choice of reactor type can dramatically influence the outcome of a reaction. Continuous flow reactors, including packed-bed or microreactors, offer superior control over reaction time, temperature, and mixing, which can lead to improved product selectivity and yield. whiterose.ac.ukgoogle.com

The following table outlines key parameters and their typical ranges for the optimization of carbamate synthesis, based on findings for related compounds.

Process ParameterTypical Range / ConditionSignificance in Process Optimization
Temperature80°C - 200°CAffects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to side reactions or product degradation. google.com
Pressure0.1 - 5.0 MPaCan influence reaction kinetics, especially for reactions involving gaseous reagents. Maintains reactants in the liquid phase at elevated temperatures. google.com
Reaction Time0.5 - 10 hoursDetermines the extent of conversion. Optimization is needed to maximize product formation without allowing for subsequent degradation or side reactions. google.com
Catalyst Concentration1 - 12 mol%Directly impacts the reaction rate. Higher concentrations can shorten reaction times but increase costs and may complicate purification. google.comgoogle.com
Reactor TypeBatch Reactor, Continuous Flow Reactor (e.g., Packed-Bed)Choice of reactor affects heat and mass transfer, reaction time control, and scalability. Flow reactors often offer better control and safety. acs.orggoogle.com

Future Research Directions and Emerging Paradigms in Methyl N Carbamoylcarbamate Chemistry

Exploration of Undiscovered Synthetic Routes

The synthesis of carbamates, including methyl N-carbamoylcarbamate, is a well-established field, yet the quest for novel, more efficient, and environmentally benign synthetic routes is perpetual. solubilityofthings.com Future research is anticipated to focus on pathways that minimize waste, avoid hazardous reagents, and utilize readily available starting materials.

One promising avenue is the expansion of one-pot synthesis methodologies. For instance, a one-pot reaction of carbonylimidazolide in water has proven effective for preparing ureas and carbamates, offering high purity products through simple filtration. organic-chemistry.org Further investigation into similar one-pot strategies for this compound could streamline its production.

Another area of interest is the utilization of carbon dioxide (CO2) as a C1 building block. A metal-free approach using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst has been developed for the direct conversion of CO2 into carbamates. organic-chemistry.orgorganic-chemistry.org Adapting such systems specifically for the synthesis of this compound from CO2, ammonia (B1221849), and methanol (B129727) would represent a significant advancement in green chemistry.

Furthermore, exploring alternative carbamoyl (B1232498) donors is a key research direction. Methyl carbamate (B1207046) has been identified as an economical and effective carbamoyl donor in tin-catalyzed transcarbamoylation reactions, which exhibit broad functional group tolerance. organic-chemistry.org Investigating the applicability of this and other novel donors for the synthesis of this compound could lead to more cost-effective and versatile production methods.

Potential Synthetic Route Key Features Potential Advantages
One-Pot Synthesis Direct conversion of starting materials to product in a single reactor.Reduced waste, simplified workup, increased efficiency. organic-chemistry.org
CO2 Utilization Use of carbon dioxide as a renewable C1 source.Atom economy, utilization of a greenhouse gas, sustainability. organic-chemistry.orgorganic-chemistry.org
Alternative Carbamoyl Donors Employing cost-effective and readily available carbamoylating agents.Reduced cost, improved accessibility, potentially milder reaction conditions. organic-chemistry.org
Flow Chemistry Continuous production in a microreactor system.Enhanced safety, precise control over reaction parameters, scalability.

Development of Advanced Catalytic Systems for Sustainable Transformations

Catalysis plays a pivotal role in the synthesis of carbamates. The development of advanced catalytic systems is crucial for enhancing the sustainability and efficiency of transformations involving this compound.

Future research will likely focus on heterogeneous catalysts, which offer advantages in terms of separation and reusability. rsc.org Metal-organic frameworks (MOFs) are a class of materials showing great promise as versatile heterogeneous catalysts. rsc.org Their tunable structures and high surface areas allow for the design of active sites tailored for specific reactions, potentially leading to highly selective and efficient catalysts for this compound synthesis and subsequent transformations. rsc.org

Single-atom catalysts (SACs) represent another frontier in catalysis. nih.gov By isolating individual metal atoms on a support, SACs can exhibit unique catalytic properties, often with higher activity and selectivity compared to their nanoparticle counterparts. nih.gov The development of SACs for carbamate synthesis could lead to breakthroughs in catalytic efficiency and atom economy. For example, iron-based single-atom catalysts have shown significant potential in various organic transformations. mdpi.com

Furthermore, the design of catalysts that operate under milder reaction conditions, such as lower temperatures and pressures, is a key objective. This not only reduces energy consumption but can also improve the selectivity of reactions by minimizing side products. Research into biocatalysis, using enzymes to catalyze reactions, also holds promise for highly selective and environmentally friendly transformations.

Catalyst Type Key Characteristics Potential Benefits for this compound Chemistry
Heterogeneous Catalysts (e.g., MOFs) Easy separation, reusability, high stability. rsc.orgGreener processes, reduced catalyst waste, continuous flow applications. rsc.org
Single-Atom Catalysts (SACs) Maximum atom utilization, unique electronic properties, high selectivity. nih.govEnhanced reaction rates, improved product yields, novel reactivity. nih.gov
Biocatalysts (Enzymes) High specificity, operation under mild conditions, biodegradable.High enantioselectivity, reduced environmental impact, sustainable processes.
Photocatalysts Utilization of light energy to drive reactions.Energy-efficient synthesis, potential for novel reaction pathways. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, including the chemistry of this compound. engineering.org.cnijsea.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. mi-6.co.jp

For the synthesis of this compound, AI algorithms can be trained on existing reaction data to identify the most promising starting materials and catalysts. ijnc.ir Retrosynthesis prediction tools, driven by AI, can propose step-by-step pathways to synthesize the target molecule, potentially uncovering more efficient routes than those designed by human chemists. engineering.org.cn

Machine learning models can also be used to predict the properties of different this compound derivatives, accelerating the discovery of new compounds with desired characteristics for specific applications. ijnc.ir By predicting factors like reactivity and stability, these models can help to prioritize synthetic targets and reduce the number of unsuccessful experiments.

The use of AI in mechanistic studies is another emerging area. By analyzing computational and experimental data, machine learning models can help to elucidate complex reaction mechanisms, providing a deeper understanding of the factors that control reactivity and selectivity. ijsea.com

AI/ML Application Description Impact on this compound Research
Retrosynthesis Prediction AI algorithms propose synthetic routes to a target molecule. engineering.org.cnDiscovery of novel and more efficient synthetic pathways. engineering.org.cnchemistryworld.com
Reaction Outcome Prediction ML models predict the products and yields of a reaction. mi-6.co.jpnih.govOptimization of reaction conditions, reduction of experimental effort.
Property Prediction Predicting the physicochemical and biological properties of derivatives.Accelerated discovery of new functional molecules.
Mechanistic Elucidation AI-assisted analysis of experimental and computational data to understand reaction mechanisms. ijsea.comDeeper insights into reaction pathways, enabling rational design of catalysts and reaction conditions.

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. For this compound, in-depth mechanistic studies can provide crucial insights into its formation and reactivity.

Future research will likely employ a combination of advanced experimental techniques and computational methods to probe reaction intermediates and transition states. Time-resolved spectroscopy, for example, can be used to monitor the evolution of species during a reaction, providing direct evidence for proposed mechanistic pathways.

Isotopic labeling studies are another powerful tool for elucidating reaction mechanisms. By selectively replacing atoms in the reactants with their isotopes, it is possible to track their fate throughout the reaction, providing detailed information about bond-forming and bond-breaking steps.

The study of solvolysis reactions of related compounds, such as N,N-dimethylcarbamoyl chloride, has provided valuable mechanistic insights, including the identification of unimolecular and bimolecular processes based on entropy of activation values. mdpi.com Similar detailed kinetic and mechanistic investigations into the reactions of this compound are warranted.

Expansion of Theoretical and Computational Modeling Capabilities

Theoretical and computational modeling are indispensable tools for modern chemical research. googleapis.com For this compound, these methods can provide detailed information about its electronic structure, molecular geometry, and reactivity that can be difficult to obtain experimentally.

Density Functional Theory (DFT) calculations are widely used to predict molecular properties and to model reaction profiles. For this compound, DFT can be used to calculate its optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational model. d-nb.info

Computational modeling can also be used to explore the potential energy surfaces of reactions involving this compound, helping to identify the most likely reaction pathways and to understand the factors that control selectivity. This information is invaluable for the design of new catalysts and the optimization of reaction conditions.

The development of more accurate and efficient computational methods will further enhance our ability to model complex chemical systems. This includes the development of new exchange-correlation functionals for DFT and the use of high-level ab initio methods for benchmark calculations.

Computational Method Information Provided Application to this compound
Density Functional Theory (DFT) Electronic structure, optimized geometry, reaction energies. Predicting spectroscopic properties, modeling reaction mechanisms. d-nb.info
Ab Initio Methods Highly accurate energies and properties.Benchmarking DFT results, studying small model systems.
Molecular Dynamics (MD) Simulating the time evolution of a molecular system.Studying solvation effects, exploring conformational landscapes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combining the accuracy of QM with the efficiency of MM.Modeling enzymatic reactions, studying reactions in complex environments.

Novel Applications in Specialized Chemical Sectors

While this compound is primarily known as an intermediate in the synthesis of agrochemicals and pharmaceuticals, future research may uncover novel applications in other specialized chemical sectors. solubilityofthings.com

One potential area of application is in materials science. The carbamate functional group can participate in hydrogen bonding and other non-covalent interactions, which could be exploited in the design of self-assembling materials, supramolecular polymers, and functional coatings.

Another possibility is the use of this compound as a building block for the synthesis of novel ligands for catalysis or as a component of energetic materials. Its reactivity and structural features could be tailored to create molecules with specific properties for these applications.

Furthermore, the biological activity of carbamate-containing compounds is well-documented. solubilityofthings.comresearchgate.net Exploring the biological properties of this compound and its derivatives beyond their current applications could lead to the discovery of new therapeutic agents or biological probes.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing methyl N-carbamoylcarbamate in laboratory settings?

  • Methodological Answer: Synthesis of this compound can be optimized using heterogeneous catalysts such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. Reaction conditions typically involve solvent-free systems or polar aprotic solvents (e.g., DMF) at temperatures between 80–120°C. Catalyst loading (5–10 wt%) and substrate molar ratios (1:1.2 carbamate to methylating agent) are critical for achieving yields >85%. Post-reaction purification via recrystallization in ethanol/water mixtures ensures high purity (>98%) .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer: Key techniques include:

  • FT-IR Spectroscopy: Identifies functional groups (e.g., N–H stretching at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl ester at δ 3.6–3.8 ppm) and carbon backbone .
  • DFT Calculations: Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to validate experimental data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of this compound’s formation or decomposition?

  • Methodological Answer: DFT studies at the B3LYP/6-311++G(d,p) level model transition states and activation energies for key steps, such as nucleophilic attack during carbamate formation or hydrolysis. Solvent effects (e.g., PCM models) refine free-energy profiles. For decomposition pathways, analyze bond dissociation energies (e.g., C–N cleavage) and compare with experimental kinetic data .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct controlled stability studies using:

  • Accelerated Degradation Tests: Expose the compound to buffers (pH 2–12) at 40–60°C, monitoring degradation via HPLC-UV.
  • Arrhenius Modeling: Calculate activation energy (Ea) to extrapolate shelf-life under standard conditions.
  • Contradiction Mitigation: Cross-validate results with orthogonal methods (e.g., LC-MS for byproduct identification) and replicate studies in inert atmospheres to exclude oxidative interference .

Q. What analytical methodologies identify degradation byproducts of this compound in environmental matrices?

  • Methodological Answer: Employ:

  • High-Resolution LC-MS/MS: Detect trace byproducts (e.g., methylamine or urea derivatives) using positive/negative ionization modes.
  • Isotopic Labeling: Track ¹³C/¹⁵N-labeled carbamates to confirm degradation pathways.
  • Ecotoxicity Assays: Correlate byproduct concentrations with Microtox® or Daphnia magna bioassays for ecological risk assessment .

Q. How do steric and electronic effects influence the catalytic activity of mixed-metal oxides in this compound synthesis?

  • Methodological Answer: Use temperature-programmed desorption (TPD) and XPS to characterize catalyst acid-base sites. Correlate Lewis acidity (e.g., Zn²⁺ sites) with substrate activation. Steric hindrance from Ce³⁺/Ce⁴⁺ redox pairs can modulate selectivity by preventing over-methylation. Compare turnover frequencies (TOF) across catalysts with varying Al/Ce ratios .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.